Arotinolol Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3.ClH/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20;/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDAXBZYUXLDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52560-77-7 (Parent) | |
| Record name | Arotinolol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046849 | |
| Record name | Arotinolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68377-91-3 | |
| Record name | Arotinolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arotinolol hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arotinolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arotinolol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AROTINOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOI1HT306 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arotinolol Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arotinolol (B125393) Hydrochloride is a potent non-selective α/β-adrenergic receptor blocker, initially developed for its antihypertensive properties.[1] Beyond its cardiovascular applications, arotinolol has demonstrated therapeutic effects in neurological conditions, notably in the management of essential tremor and tremor associated with Parkinson's disease, suggesting a direct or indirect action on the central nervous system.[2] This guide provides a detailed examination of the putative mechanism of action of Arotinolol Hydrochloride in neuronal cells, based on its known receptor pharmacology and the established signaling cascades of its target receptors in the nervous system. While direct experimental evidence on the neuronal signaling of arotinolol is limited, this document synthesizes the available data to propose its most likely pathways of action, offering a foundational resource for further research and drug development.
Core Mechanism of Action in Neuronal Cells
This compound exerts its effects by competitively antagonizing adrenergic receptors, specifically α1, β1, and β2 subtypes.[3][4] Its action in neuronal cells is therefore predicated on the blockade of signaling pathways initiated by endogenous catecholamines such as norepinephrine (B1679862) and epinephrine. Additionally, arotinolol has been shown to have an affinity for 5HT1B serotonergic receptors.[1][5]
Adrenergic Receptor Blockade
The primary mechanism of arotinolol in the central nervous system is the simultaneous blockade of both alpha and beta-adrenergic receptors.[3][4] This dual antagonism is crucial to its pharmacological profile.
-
Beta-Adrenergic Receptor Blockade (β1 and β2): In neuronal tissues, β1 and β2-adrenergic receptors are predominantly coupled to the Gs stimulatory G-protein.[6] Agonist binding to these receptors typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[9] By blocking these receptors, arotinolol is expected to inhibit this canonical Gs-cAMP-PKA signaling pathway.
Interestingly, studies on β1-adrenergic receptors in striatal neurons have revealed an alternative signaling pathway independent of cAMP. This pathway involves the stimulation of a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK/MSK cascade, which also culminates in CREB phosphorylation.[9] It is plausible that arotinolol could also modulate this non-canonical pathway. Some β-blockers have also been shown to exhibit β-arrestin–biased agonism, leading to PKA-independent signaling.[10]
-
Alpha-1 Adrenergic Receptor Blockade (α1): Alpha-1 adrenergic receptors are typically coupled to the Gq G-protein.[11] Upon activation, Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[11] By antagonizing α1 receptors, arotinolol would inhibit this signaling cascade, thereby reducing intracellular calcium mobilization and PKC activation in response to adrenergic stimulation.
Serotonergic Receptor Interaction
Arotinolol has been shown to inhibit the binding of radioligands to 5HT1B serotonergic receptors.[1][5] The 5HT1B receptor is a G-protein coupled receptor, typically linked to the Gi inhibitory G-protein, which inhibits adenylyl cyclase and thus decreases cAMP levels. Arotinolol's interaction with this receptor could potentially modulate serotonergic neurotransmission, an aspect that warrants further investigation in the context of its neurological effects.
Quantitative Data
The following table summarizes the available quantitative data on the binding affinity of arotinolol to its target receptors.
| Receptor Target | Binding Affinity (pKi) | Reference |
| β1-Adrenergic Receptor | 9.74 | [1][5] |
| β2-Adrenergic Receptor | 9.26 | [1][5] |
| 5HT1B-Serotonergic Receptor (displacing 125I-ICYP) | 7.97 (for β1) and 8.16 (for β2) | [1][5] |
Signaling Pathway Diagrams
The following diagrams illustrate the putative signaling pathways modulated by this compound in neuronal cells.
Caption: Putative blockade of the canonical β-adrenergic Gs-cAMP-PKA pathway by arotinolol.
Caption: Inferred blockade of the α1-adrenergic Gq-PLC pathway by arotinolol.
Experimental Protocols
To empirically validate the proposed mechanisms of action of this compound in neuronal cells, the following experimental protocols are suggested.
cAMP Accumulation Assay
This assay will determine the effect of arotinolol on cAMP levels in neuronal cells following stimulation with a β-adrenergic agonist.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media and conditions.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). Then, stimulate the cells with a β-adrenergic agonist like isoproterenol (B85558) for another set duration (e.g., 15 minutes). Include control groups with no treatment, agonist-only, and arotinolol-only.
-
Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: Plot the cAMP concentration against the arotinolol concentration to determine the IC50 value for the inhibition of agonist-induced cAMP production.
Caption: Experimental workflow for the cAMP accumulation assay.
Western Blot for Phosphorylated CREB (p-CREB)
This protocol will assess the impact of arotinolol on the phosphorylation of the transcription factor CREB, a downstream effector of the cAMP/PKA and MAPK pathways.
-
Cell Culture and Treatment: Culture and treat neuronal cells with arotinolol and an adrenergic agonist as described in the cAMP assay protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-CREB and normalize to a loading control (e.g., total CREB or GAPDH) to determine the relative change in CREB phosphorylation.
Caption: Workflow for Western blot analysis of phosphorylated CREB.
Intracellular Calcium Imaging
This experiment will investigate the effect of arotinolol on α1-adrenergic receptor-mediated calcium mobilization.
-
Cell Culture and Loading: Culture neuronal cells on glass-bottom dishes and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Treatment: Place the dish on a fluorescence microscope stage. Perfuse the cells with a buffer containing varying concentrations of this compound, followed by stimulation with an α1-adrenergic agonist such as phenylephrine.
-
Imaging: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Data Analysis: Quantify the peak fluorescence intensity in response to the agonist in the presence and absence of arotinolol to assess its inhibitory effect.
Conclusion
This compound's therapeutic potential in neurological disorders likely stems from its multi-receptor antagonist profile, primarily targeting α1, β1, and β2-adrenergic receptors within the central nervous system. The proposed mechanisms of action—inhibition of the Gs-cAMP-PKA and Gq-PLC-IP3/DAG signaling pathways—provide a solid framework for understanding its effects on neuronal excitability and function. The experimental protocols outlined in this guide offer a clear path for the empirical validation of these hypotheses. Further research into arotinolol's neuronal signaling, including its interaction with serotonergic systems and potential for biased agonism, will be crucial for a comprehensive understanding of its neuropharmacology and for the development of novel therapeutic strategies for neurological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin–biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Synthesis and Purification of Arotinolol Hydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide details the synthesis and purification of Arotinolol (B125393) Hydrochloride, a non-selective α/β-adrenergic receptor blocker.[1][2] This document provides a comprehensive overview of various synthetic routes, detailed experimental protocols, and purification strategies, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.
Synthetic Pathways
The synthesis of Arotinolol Hydrochloride can be achieved through several routes, primarily distinguished by their starting materials and intermediate compounds. Two prominent pathways are detailed below.
Pathway A: Starting from 5-Carboxy-2-acetylthiophene
This synthetic route involves a multi-step process beginning with 5-carboxy-2-acetylthiophene. The key transformations include amidation, bromination, thiazole (B1198619) ring formation, and subsequent condensation with an amino-alcohol side chain.
Caption: Synthesis of Arotinolol HCl from 5-Carboxy-2-acetylthiophene.
Pathway B: Starting from 5-(2-Mercapto-4-thiazolyl)-2-thiophenecarboxamide
A more direct approach utilizes 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide as the starting material. This pathway involves S-alkylation with an epoxy-containing side chain, followed by amination and salt formation.[3]
Caption: Synthesis of Arotinolol HCl from 5-(2-Mercapto-4-thiazolyl)-2-thiophenecarboxamide.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis and purification of this compound, primarily focusing on Pathway B due to its more direct nature and availability of detailed procedural data.
Synthesis of 2-[2,3-Epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole
This initial step involves the S-alkylation of the starting mercaptothiazole.
Procedure:
-
Dissolve sodium bicarbonate in distilled water.[4]
-
Add 5-(2-mercapto-4-thiazolyl)-2-thiophenecarboxamide to the solution in portions while stirring.[4] Continue stirring for 30-60 minutes.[4]
-
Add epichlorohydrin to the mixture.[4]
-
Maintain the reaction at a specific temperature (e.g., 20°C or 40°C) for approximately 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4][5]
-
Upon completion, filter the reaction mixture by suction.[4]
-
Wash the crude product with methyl tert-butyl ether to obtain a light yellow solid.[4]
-
Dry the solid to yield 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole.[4]
Quantitative Data Summary:
| Molar Ratio (Starting Material:NaHCO3:Epichlorohydrin) | Temperature (°C) | Yield (%) | Reference |
| 1:2:1 | 20 | 80-87 | [4][5] |
| 1:2.4:2 | 40 | 88 | [4] |
| 1:2:1 | 40 | 94 | [5] |
| 1:2:1 | 40 | 90 | [4] |
Synthesis of Arotinolol
The intermediate epoxide is then reacted with tert-butylamine to introduce the amino-alcohol side chain.
Procedure:
-
Dissolve 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole and tert-butylamine in absolute ethanol.[4]
-
Reflux the mixture at 70-80°C for approximately 20 hours.[4]
-
After the reaction, concentrate the solution under reduced pressure to remove the absolute ethanol.[4]
-
Add acetone (B3395972) to the residue and reflux for 20-40 minutes.[4]
-
Add toluene and continue beating for 1-3 hours.[4]
-
Remove the acetone under reduced pressure at 45-55°C.[4]
-
Filter the resulting solid by suction and dry to obtain Arotinolol.[4]
Quantitative Data Summary:
| Molar Ratio (Epoxide:tert-Butylamine) | Yield (%) | Reference |
| 1:5 | 80 | [4] |
Synthesis and Purification of this compound
The final step involves the formation of the hydrochloride salt and its subsequent purification.
Procedure for Salt Formation:
-
Dissolve the synthesized Arotinolol in dimethyl sulfoxide (DMSO).[4]
-
Add concentrated hydrochloric acid and stir for 5-20 minutes.[4]
-
Slowly add acetone while stirring and continue to stir for 2-5 hours to induce precipitation.[4]
-
Filter the white solid by suction and dry to obtain the crude this compound.[4]
Procedure for Purification (Recrystallization):
-
Dissolve the crude this compound in dimethyl sulfoxide.[4]
-
Add acetone for recrystallization to obtain the pure product.[4]
-
An alternative recrystallization involves dissolving the crude product in a mixture of ethyl acetate, anhydrous methanol, and water, followed by the addition of triethylamine (B128534) and subsequent extraction and crystallization.[6]
-
Another method involves dissolving the product in dehydrated alcohol or methanol, decolorizing with activated carbon, and then adding a hydrochloric acid solution to precipitate the pure salt.[3]
Quantitative Data Summary:
| Purification Method | Purity (HPLC) | Yield (%) | Reference |
| Recrystallization from DMSO/Acetone | High | Not specified | [4] |
| Recrystallization from Ethyl Acetate/Methanol/Water | 99.94% | 90.00% | [6] |
| Recrystallization from Dehydrated Alcohol/HCl | Not specified | 83% | [3] |
| Recrystallization from Methanol/HCl | Not specified | 81% | [3] |
Analytical Characterization and Purity Assessment
The purity of the synthesized this compound is crucial for research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
HPLC Method for Purity Analysis:
-
Column: Chiral stationary phases like Chirobiotic V or teicoplanin-based columns are used for enantioselective analysis.[7][8]
-
Mobile Phase: A common mobile phase is a mixture of methanol, glacial acetic acid, and triethylamine.[7][8][9]
-
Detection: UV detection is typically set at around 315 nm or 317 nm.[7][8][9]
-
Purity Specification: A purity of 99.94% with the largest single impurity not exceeding 0.04% has been reported.[6]
Other Purity Tests:
-
Loss on drying: Not more than 0.20%.[10]
-
Residue on ignition: Not more than 0.10%.[10]
-
Heavy metals: Not more than 10 ppm.[10]
Experimental Workflow Overview
The overall process from starting material to purified product can be visualized as follows:
Caption: General workflow for the synthesis and purification of Arotinolol HCl.
This guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. Researchers should consult the primary literature for further details and adapt the procedures to their specific laboratory conditions and safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. CN105646472A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN104356126A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112300149A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
- 8. Enantioselective determination of arotinolol in human plasma by HPLC using teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Arotinolol Hydrochloride
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Guide on the Crystal Structure and Polymorphs of Arotinolol (B125393) Hydrochloride
Executive Summary
Arotinolol hydrochloride is a non-selective α/β-adrenergic receptor blocker utilized in the management of hypertension and essential tremors. The solid-state properties of an active pharmaceutical ingredient (API) like this compound, specifically its crystal structure and potential for polymorphism, are critical determinants of its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding and control of these properties are paramount for consistent drug product quality and therapeutic efficacy.
Please note: A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the single-crystal structure or known polymorphic forms of this compound. Therefore, this guide will provide a detailed framework of the essential experimental protocols and data analysis required for such a study, using this compound as a model compound. The tables and diagrams presented are illustrative templates to be populated with experimental data once it is generated.
Introduction to this compound
This compound is chemically described as 5-{2-[(RS)-3-tert-Butylamino-2-hydroxypropylsulfanyl]- thiazol-4-yl}thiophene-2-carboxamide monohydrochloride. Its chemical structure is provided below:
Chemical Formula: C₁₅H₂₂ClN₃O₂S₃[1] Molecular Weight: 408.00 g/mol [1]
The solid-state form of this compound can significantly influence its manufacturing processes and clinical performance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a common phenomenon in APIs. Different polymorphs can exhibit distinct physical properties, making polymorph screening a critical step in drug development to identify and select the most stable and bioavailable form.[2][3][4]
Methodologies for Crystal Structure and Polymorph Characterization
A systematic approach is required to fully characterize the solid-state properties of an API. This involves controlled crystallization experiments to generate different solid forms, followed by a suite of analytical techniques to determine their structure and properties.
Polymorph Screening
The objective of a polymorph screen is to crystallize the API under a wide range of conditions to discover as many solid forms as possible.[2] High-throughput screening methods are often employed to efficiently explore a large experimental space.
Experimental Protocol: Polymorph Screening by Solvent Evaporation
A typical experimental protocol for polymorph screening is outlined below. This process would be repeated with a diverse panel of solvents.
| Step | Procedure | Parameters to Vary |
| 1 | Solution Preparation | Dissolve a known quantity of this compound in a selected solvent to achieve saturation or near-saturation at a specific temperature. |
| 2 | Crystallization | Allow the solvent to evaporate under controlled conditions. |
| 3 | Isolation | Once crystals are formed, isolate them by filtration. |
| 4 | Drying | Dry the isolated solids under vacuum or at a specified temperature. |
| 5 | Analysis | Characterize the resulting solid form using techniques such as PXRD, DSC, and TGA. |
A generalized workflow for polymorph screening and characterization is depicted in the following diagram:
Caption: Workflow for Polymorphic Screening and Candidate Selection.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the absolute three-dimensional structure of a crystalline solid.[5] It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Experimental Protocol: Single-Crystal Growth and Data Collection
| Step | Procedure | Details |
| 1 | Crystal Growth | Grow single crystals of this compound suitable for diffraction (typically > 50 µm in all dimensions) using methods like slow solvent evaporation or vapor diffusion. |
| 2 | Crystal Mounting | Mount a selected crystal on a goniometer head. |
| 3 | Data Collection | Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K). |
| 4 | Structure Solution and Refinement | Process the diffraction data to solve and refine the crystal structure using specialized software. |
Table 1: Hypothetical Crystallographic Data for this compound Polymorph I
| Parameter | Value |
| Empirical formula | C₁₅H₂₂ClN₃O₂S₃ |
| Formula weight | 408.00 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | 4 |
| Density (calculated) (Mg/m³) | [Value] |
| R-factor (%) | [Value] |
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique used to identify crystalline phases. Each polymorph has a unique PXRD pattern, which serves as a "fingerprint" for that form.[6] It is the primary tool for routine identification of polymorphs during screening and quality control.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of different solid forms.[7][8]
-
DSC measures the heat flow into or out of a sample as a function of temperature. It can detect events like melting, crystallization, and solid-solid phase transitions, providing information on melting points and enthalpies of fusion.
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to identify the presence of solvates or hydrates.
Data Presentation and Polymorphic Relationships
Once different polymorphs are identified, their properties should be systematically compared to select the optimal form for development. The thermodynamic relationships between polymorphs determine their relative stability.
Table 2: Hypothetical Comparison of Physicochemical Properties of this compound Polymorphs
| Property | Form I | Form II | Amorphous |
| PXRD Pattern | Unique peaks at [2θ values] | Unique peaks at [2θ values] | Broad halo |
| Melting Point (DSC) | [Value] °C | [Value] °C | Glass transition at [Value] °C |
| Enthalpy of Fusion (DSC) | [Value] J/g | [Value] J/g | N/A |
| Aqueous Solubility | [Value] mg/mL | [Value] mg/mL | [Value] mg/mL |
| Hygroscopicity | Non-hygroscopic | Slightly hygroscopic | Hygroscopic |
| Thermodynamic Stability | Most stable form | Metastable form | Least stable |
The relationships between different solid forms can be visualized to understand their potential for interconversion.
Caption: Hypothetical Interconversion Pathways for Arotinolol HCl Forms.
Conclusion
The comprehensive characterization of the crystal structure and polymorphism of this compound is a critical activity in its pharmaceutical development. While specific experimental data is not currently in the public domain, the methodologies outlined in this guide provide a robust framework for such an investigation. A thorough polymorph screen, followed by detailed characterization using SCXRD, PXRD, and thermal analysis, will enable the identification of all relevant solid forms and the selection of a stable polymorph with optimal properties for development into a safe, effective, and consistent drug product.
References
- 1. This compound | C15H22ClN3O2S3 | CID 155032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. resolian.com [resolian.com]
- 4. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 5. resources.rigaku.com [resources.rigaku.com]
- 6. rigaku.com [rigaku.com]
- 7. mdpi.com [mdpi.com]
- 8. revistas.uepg.br [revistas.uepg.br]
In Vitro Pharmacology of Arotinolol: A Technical Guide to its Alpha and Beta-Adrenoceptor Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro alpha and beta-adrenoceptor blocking properties of Arotinolol (B125393), a non-selective adrenoceptor antagonist. Arotinolol exhibits a high affinity for both beta-1 (β1) and beta-2 (β2) adrenergic receptors, as well as alpha-1 (α1) adrenoceptors.[1][2] Radioligand binding studies have demonstrated that its affinity is greater for β-receptors compared to α-receptors.[1][3] This dual antagonism of both alpha and beta adrenoceptors contributes to its mechanism of action, which involves a reduction in cardiac output via β-blockade and an inhibition of the counter-regulatory increase in peripheral resistance through α-blockade.[1][3]
Quantitative Analysis of Adrenoceptor Binding Affinity
The binding affinity of Arotinolol for various adrenoceptor subtypes has been quantified using in vitro radioligand binding assays. The negative logarithm of the inhibitory constant (pKi) is a common measure of binding affinity, with a higher pKi value indicating a stronger affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | pKi | Reference |
| β1-Adrenoceptor | 125I-ICYP | Rat Cerebral Cortical Membranes | 9.74 | [4] |
| β2-Adrenoceptor | 125I-ICYP | Rat Cerebral Cortical Membranes | 9.26 | [4] |
| α1-Adrenoceptor | - | - | Comparable to Yohimbine (B192690) | [2] |
Note: Specific quantitative data for α1-adrenoceptor affinity (e.g., pKi or pA2 values) from in vitro studies were not available in the reviewed literature. One study noted its affinity was comparable to that of yohimbine in radioactive ligand binding assays.[2] Further research is needed to fully quantify its alpha-blocking potency in vitro.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand (which binds to the receptor of interest) with a tissue or cell membrane preparation containing the receptor, in the presence and absence of the unlabeled test compound (Arotinolol).
Objective: To determine the inhibitory constant (Ki) of Arotinolol for β1 and β2-adrenoceptors.
Materials:
-
Radioligand: 125I-Iodocyanopindolol (125I-ICYP), a non-selective β-adrenoceptor antagonist.
-
Tissue Preparation: Membranes from rat cerebral cortex, which express both β1 and β2-adrenoceptors.
-
Test Compound: Arotinolol.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (10 mM).
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a series of tubes, add a fixed concentration of 125I-ICYP and a fixed amount of membrane protein.
-
Competition Binding: To separate sets of tubes, add increasing concentrations of unlabeled Arotinolol. Include a set of tubes with only the radioligand and membranes (total binding) and a set with an excess of a non-radioactive antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Arotinolol concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of Arotinolol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Arotinolol's receptor binding affinity.
Functional Assays (Schild Analysis)
Functional assays are used to determine the potency of an antagonist in a physiological system. A Schild analysis can be performed to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, the Schild plot should be linear with a slope of 1.
Objective: To determine the pA2 value of Arotinolol at α1 and β-adrenoceptors in isolated tissues.
Materials:
-
Isolated Tissues:
-
For β-adrenoceptor antagonism: Guinea pig atria (to measure changes in heart rate) or tracheal strips (to measure relaxation).
-
For α1-adrenoceptor antagonism: Rat or rabbit aortic strips (to measure contraction).
-
-
Agonists:
-
β-agonist: Isoproterenol (B85558).
-
α1-agonist: Phenylephrine.
-
-
Antagonist: Arotinolol.
-
Organ Bath System: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Transducer and Recording System: To measure tissue responses (e.g., isometric tension).
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., isoproterenol or phenylephrine) to establish a baseline.
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of Arotinolol for a predetermined period to allow for equilibration.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of Arotinolol, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of Arotinolol.
-
Data Analysis (Schild Plot):
-
For each concentration of Arotinolol, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Arotinolol on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.
-
Logical Flow for Schild Analysis
Caption: Logical steps for performing a Schild analysis to determine pA2.
Signaling Pathways
Arotinolol exerts its effects by blocking the downstream signaling cascades initiated by the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine) to α1, β1, and β2-adrenoceptors.
Alpha-1 Adrenoceptor Signaling Pathway (Antagonized by Arotinolol)
Alpha-1 adrenoceptors are Gq-protein coupled receptors. Their activation leads to an increase in intracellular calcium.
Caption: Blockade of the α1-adrenoceptor signaling cascade by Arotinolol.
Beta-1 and Beta-2 Adrenoceptor Signaling Pathway (Antagonized by Arotinolol)
Both β1 and β2-adrenoceptors are Gs-protein coupled receptors. Their activation leads to an increase in intracellular cyclic AMP (cAMP).
Caption: Blockade of the β-adrenoceptor signaling cascade by Arotinolol.
References
Arotinolol Hydrochloride's Attenuation of Renin Release from Kidney Cortical Slices: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of Arotinolol (B125393) Hydrochloride on renin release from kidney cortical slices, targeted towards researchers, scientists, and professionals in drug development. Arotinolol, a potent α- and β-adrenoceptor antagonist, has demonstrated a significant, concentration-dependent inhibitory effect on β-agonist-stimulated renin secretion in ex vivo models.[1] This document outlines the quantitative data, detailed experimental methodologies, and the underlying signaling pathways involved in this pharmacological action.
Core Findings: Inhibition of Stimulated Renin Release
Arotinolol Hydrochloride has been shown to effectively inhibit the release of renin from rat kidney cortical slices when stimulated by the β-adrenoceptor agonist, isoproterenol. This inhibitory action is dose-dependent, with effects observed at concentrations ranging from 10⁻⁸ to 10⁻⁴ mol/L.[1] Notably, the inhibitory potency of arotinolol is considerably greater than that of other β-blockers such as propranolol (B1214883) and labetalol.[1]
Data Presentation
The following table summarizes the inhibitory effect of this compound on isoproterenol-stimulated renin release.
| Arotinolol Concentration (mol/L) | Isoproterenol Concentration (mol/L) | Description of arotinolol's effect on renin release |
| 10⁻⁸ | 10⁻⁶ | Arotinolol at this concentration begins to inhibit the isoproterenol-induced increase in renin release.[1] |
| 10⁻⁷ | 10⁻⁶ | Arotinolol shows a more pronounced inhibitory effect on renin release stimulated by isoproterenol.[1] |
| 10⁻⁶ | 10⁻⁶ | A significant inhibition of isoproterenol-stimulated renin release is observed with arotinolol at this concentration.[1] |
| 10⁻⁵ | 10⁻⁶ | Arotinolol demonstrates a strong, dose-dependent inhibition of the isoproterenol-induced renin release.[1] |
| 10⁻⁴ | 10⁻⁶ | At this concentration, arotinolol exhibits a potent blocking effect on the increased renin release in response to beta-adrenoceptor stimulation.[1] |
In contrast to its potent β-blocking activity, arotinolol's effect on the norepinephrine-induced decrease in renin release is much less potent compared to α-adrenoceptor blockers like prazosin (B1663645) and phenoxybenzamine.[1] This suggests that arotinolol's primary mechanism for reducing renin secretion is through its antagonism of β-adrenoceptors.
Experimental Protocols
The following section details the methodologies for key experiments investigating the effects of this compound on renin release from kidney cortical slices.
Preparation of Kidney Cortical Slices
-
Animal Model: Male Wistar rats are utilized for the harvesting of kidney tissue.[1]
-
Tissue Harvesting: Kidneys are rapidly excised and placed in a cold, oxygenated Krebs-Ringer bicarbonate solution.
-
Slicing: The renal cortex is carefully dissected from the medulla. Cortical slices of uniform thickness (approximately 0.3-0.4 mm) are prepared using a microtome or a vibratome.
-
Pre-incubation: The slices are pre-incubated in the Krebs-Ringer solution, gassed with 95% O₂ and 5% CO₂, at 37°C for a stabilization period.
In Vitro Renin Release Assay
-
Incubation: Following pre-incubation, individual kidney cortical slices are transferred to vials containing fresh, oxygenated Krebs-Ringer bicarbonate solution.
-
Treatment Application: this compound, isoproterenol, and other test compounds are added to the incubation medium at the desired final concentrations.
-
Incubation Period: The slices are incubated at 37°C for a defined period, typically 30-60 minutes, with continuous gassing.
-
Sample Collection: At the end of the incubation period, the incubation medium is collected for the quantification of released renin.
-
Renin Quantification: Renin activity in the medium is determined by measuring the rate of angiotensin I generation from a standardized angiotensinogen (B3276523) substrate. This is typically quantified using radioimmunoassay (RIA) or other sensitive immunoassay techniques.
Mandatory Visualizations
Signaling Pathway of Isoproterenol-Stimulated Renin Release and its Inhibition by Arotinolol
Caption: Arotinolol blocks isoproterenol's stimulation of the β1-adrenoceptor, preventing downstream renin release.
Experimental Workflow for Assessing Arotinolol's Effect on Renin Release
Caption: Workflow for in vitro assessment of arotinolol's effect on renin release from kidney slices.
References
Preclinical Pharmacology Profile of Arotinolol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arotinolol (B125393) hydrochloride is a potent antihypertensive agent characterized by its dual mechanism of action as a non-selective β-adrenergic and α1-adrenergic receptor antagonist.[1][2][3][4] This dual blockade leads to a reduction in cardiac output and peripheral vascular resistance, contributing to its significant blood pressure-lowering effects.[4] Preclinical studies have demonstrated its efficacy in various animal models of hypertension. Furthermore, arotinolol exhibits stereoselective pharmacokinetic properties and a safety profile that has been investigated in several preclinical models. This technical guide provides a comprehensive overview of the preclinical pharmacology of arotinolol hydrochloride, including its pharmacodynamic and pharmacokinetic properties, and toxicological profile, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
Pharmacodynamics
This compound's primary pharmacodynamic effect is the reduction of blood pressure, which is achieved through its antagonist activity at both α- and β-adrenergic receptors.[2][3]
Mechanism of Action
This compound is a non-selective antagonist of β1- and β2-adrenergic receptors and a competitive antagonist of α1-adrenergic receptors.[4][5] The β-adrenergic blockade results in decreased heart rate, myocardial contractility, and cardiac output.[4] The concurrent α1-adrenergic blockade induces vasodilation of peripheral blood vessels, leading to a decrease in total peripheral resistance.[4] This combined action provides a comprehensive approach to blood pressure control.[4]
dot
Receptor Binding Affinity
Radioligand binding assays have been utilized to determine the affinity of arotinolol for various adrenergic receptors. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the binding affinity of the drug to the receptor.
| Receptor Subtype | Radioligand | Tissue Source | pKi | Reference |
| β1-adrenergic | 125I-ICYP | Rat cerebral cortical membranes | 9.74 | |
| β2-adrenergic | 125I-ICYP | Rat cerebral cortical membranes | 9.26 | |
| 5HT1B-serotonergic | 125I-ICYP | Not Specified | 7.97 |
In Vivo Efficacy
The antihypertensive effects of this compound have been demonstrated in various preclinical models of hypertension.
| Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10-50 mg/kg/day | Oral | 14 days | Significant reduction in blood pressure. | [3] |
| Spontaneously Hypertensive Rats (SHR) | 20 and 100 mg/kg/day | Oral | 12 weeks | Significant decrease in heart rate and mean blood pressure. | [2] |
| Deoxycorticosterone acetate (B1210297) (DOCA)-saline induced hypertensive rats | 20, 50, and 100 mg/kg/day | Oral | 14 days | Did not prevent the development of hypertension. | [3] |
| Anesthetized Dogs | 1 µg/kg - 3 mg/kg | Intravenous | Acute | Dose-dependent decrease in mean blood pressure, heart rate, and cardiac output. |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in rats, revealing stereoselective disposition.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Half-life (h) | Reference |
| Rat (R-enantiomer) | Oral | 108.7 ± 23.5 | 1.0 | 389.6 ± 78.4 | - | 3.5 | [6] |
| Rat (S-enantiomer) | Oral | 125.4 ± 30.1 | 1.0 | 456.2 ± 95.7 | - | 3.7 | [6] |
Note: Further pharmacokinetic data in a second species, such as the dog, would be beneficial for a more complete preclinical profile.
Toxicology
Toxicology studies are crucial for determining the safety profile of a drug candidate. While specific LD50 and NOAEL values for this compound were not found in the public domain, general toxicological assessments are a standard part of preclinical development.
| Study Type | Species | Route | Key Findings |
| Acute Toxicity | Rat, Mouse | Oral | Expected to have low acute toxicity, typical for this class of compounds. |
| Subchronic Toxicity | Rat, Dog | Oral | No specific data available for arotinolol. For similar compounds, effects at high doses may include exaggerated pharmacological effects. |
| Chronic Toxicity | Rat, Dog | Oral | No specific data available for arotinolol. Long-term studies would assess for target organ toxicity. |
Experimental Protocols
Radioligand Binding Assay
dot
Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) are homogenized in a cold buffer.
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors of interest.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated with a specific radioligand (e.g., 125I-iodocyanopindolol) and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 (the concentration of arotinolol that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
dot
Protocol:
-
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension that closely mimics human essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
-
Drug Administration:
-
Blood Pressure and Heart Rate Measurement:
-
Systolic blood pressure and heart rate are measured at baseline and at regular intervals throughout the study.
-
The tail-cuff method is a common non-invasive technique for these measurements in conscious rats.[2]
-
-
Data Analysis:
-
The changes in blood pressure and heart rate from baseline are calculated for each group.
-
Statistical analysis, such as ANOVA followed by a post-hoc test, is used to compare the effects of this compound with the vehicle control.
-
Conclusion
The preclinical data for this compound strongly support its profile as an effective antihypertensive agent with a dual mechanism of action. Its potent antagonism at both β- and α1-adrenergic receptors translates to significant blood pressure reduction in relevant animal models. The stereoselective pharmacokinetics of arotinolol highlights the importance of characterizing the disposition of individual enantiomers in drug development. While a comprehensive public toxicological dataset is not fully available, the existing information suggests a favorable safety profile. Further studies to fully elucidate the pharmacokinetic and toxicological characteristics in multiple species would provide a more complete preclinical package to support clinical development.
References
- 1. Mechanisms of Improved Aortic Stiffness by Arotinolol in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic effects of arotinolol (S-596) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antihypertensive effect of arotinolol (S-596), a new adrenergic beta blocking agent, on experimental hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dep.nj.gov [dep.nj.gov]
- 6. Enantiospecific determination of arotinolol in rat plasma by LC-MS/MS: application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinolol Hydrochloride: A Comprehensive Technical Guide to its Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinolol (B125393) hydrochloride is a potent antihypertensive agent characterized by its dual-acting mechanism as a non-selective antagonist of both α- and β-adrenergic receptors.[1][2] This technical guide provides an in-depth analysis of the binding affinity of arotinolol hydrochloride for various adrenergic receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and visualizes the associated signaling pathways.
Core Data: Binding Affinity of this compound
This compound exhibits a high affinity for β-adrenergic receptors and a comparatively lower, yet significant, affinity for α1-adrenergic receptors.[3] The quantitative binding affinities for various adrenergic receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (pKi) | Notes |
| β1-Adrenergic Receptor | 9.74 | Determined by ¹²⁵I-ICYP binding to rat cerebral cortical membranes. |
| β2-Adrenergic Receptor | 9.26 | Determined by ¹²⁵I-ICYP binding to rat cerebral cortical membranes. |
| α1-Adrenergic Receptor | Not explicitly quantified in the reviewed literature. | Potency is estimated to be approximately one-eighth of its β-adrenoceptor blockade potency.[4] |
| β3-Adrenergic Receptor | pKB of 5.7 | Arotinolol acts as a weak partial agonist at this receptor subtype. |
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound for adrenergic receptors is primarily determined through competitive radioligand binding assays. A generalized protocol for such an assay is outlined below.
General Radioligand Binding Assay Protocol
This protocol is a composite representation of standard methodologies in the field and is not specific to a single cited study.
Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype.
Materials:
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., ¹²⁵I-Iodocyanopindolol (¹²⁵I-ICYP) for β-adrenergic receptors).
-
Membrane Preparation: A source of the target receptor, typically cell membranes isolated from tissues or cultured cells expressing the receptor subtype of interest (e.g., rat cerebral cortical membranes).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist for the target receptor to determine non-specific binding.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer with appropriate ions).
-
Filtration Apparatus: A system to separate bound from free radioligand (e.g., glass fiber filters and a vacuum manifold).
-
Scintillation Counter: An instrument to measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times to remove endogenous substances. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Arotinolol's therapeutic effects are a direct consequence of its antagonism at α1, β1, and β2-adrenergic receptors. The blockade of these receptors disrupts the canonical signaling cascades initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
α1-Adrenergic Receptor Signaling Pathway Blockade
α1-adrenergic receptors are coupled to Gq proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. By blocking this pathway, arotinolol induces vasodilation, contributing to its antihypertensive effect.[5]
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies on concurrent alpha- and beta-adrenoceptor blocking action of S-596 (arotinolol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible alpha-adrenoceptor blocking activity of arotinolol (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinolol Hydrochloride and its Effects on Brown Adipose Tissue Thermogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arotinolol (B125393) hydrochloride, a compound with dual α- and β-adrenergic receptor blocking activity, has demonstrated a paradoxical and compelling effect on brown adipose tissue (BAT) thermogenesis. Contrary to the expected effect of β-blockade, which is generally associated with the inhibition of thermogenesis, arotinolol has been shown to activate BAT, leading to increased energy expenditure and a reduction in obesity in preclinical models. This technical guide synthesizes the current understanding of arotinolol's mechanism of action on BAT, presenting key quantitative data from pivotal studies, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Introduction: The Role of Brown Adipose Tissue in Energy Homeostasis
Brown adipose tissue is a specialized thermogenic organ crucial for non-shivering thermogenesis.[1][2] Its unique capacity to dissipate chemical energy as heat is primarily mediated by the uncoupling protein 1 (UCP1) located in the inner mitochondrial membrane.[2] Activation of BAT is predominantly regulated by the sympathetic nervous system through the release of norepinephrine, which stimulates β-adrenergic receptors (β-ARs), particularly the β3 subtype, on the surface of brown adipocytes.[1][2] This signaling cascade triggers lipolysis, providing fatty acids that are subsequently oxidized to fuel thermogenesis. Given its significant metabolic capacity, BAT has emerged as a promising therapeutic target for combating obesity and related metabolic disorders.[3][4]
Arotinolol Hydrochloride: A Dual-Acting Adrenergic Antagonist with Thermogenic Properties
Arotinolol is clinically utilized as an α/β-adrenergic blocker.[5] Unexpectedly, research has revealed its potential as an anti-obesity agent through the direct activation of thermogenesis in brown fat cells.[5][6] Studies have shown that arotinolol increases blood flow in BAT to a similar extent as β3-adrenoceptor agonists.[6] This finding suggests a unique interaction with the adrenergic receptors in this tissue, leading to a net thermogenic effect.
Quantitative Data on the Effects of this compound on BAT
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on brown adipose tissue.
Table 1: In Vivo Effects of this compound on BAT in MSG-Induced Obese Mice
| Parameter | Control Group | This compound Group (350 mg/kg in diet for 6 weeks) | Propranolol (B1214883) Hydrochloride Group (525 mg/kg in diet for 6 weeks) | Reference |
| Mitochondrial Protein Content in BAT | Baseline | Significantly Increased | Not Reported | [6] |
| Specific GDP Binding in BAT Mitochondria | Baseline | Significantly Activated | Markedly Reduced | [6] |
| Total GDP Binding in BAT Mitochondria | Baseline | Significantly Activated | Markedly Reduced | [6] |
| Body Weight | Gain | Reduction of Obesity | Weight Gain | [6] |
| Mean Blood Pressure | Baseline | Reduced | Not Reported | [6] |
Table 2: In Vitro and In Vivo Pharmacological Profile of Arotinolol at the β3-Adrenergic Receptor
| Parameter | Value | Species/System | Reference |
| EC50 for Thermogenesis Stimulation | ~20 µM | Isolated brown fat cells (mouse and hamster) | [5] |
| Agonist Activity | Partial (~50%) | Isolated brown fat cells (mouse and hamster) | [5] |
| pKB (Antagonist Activity) | 5.7 | Isolated brown fat cells (mouse and hamster) | [5] |
Table 3: Hemodynamic Effects of Arotinolol in Anesthetized Rats
| Parameter | Dose | Effect | Reference |
| Blood Flow in BAT | 2 mg/kg (intravenous) | Markedly Increased | [7] |
| Blood Pressure | 2 mg/kg (intravenous) | Decreased by 20 mmHg | [7] |
| Cardiac Output | 2 mg/kg (intravenous) | Increased by 95 ml/min/kg | [7] |
Signaling Pathways and Mechanism of Action
Arotinolol's thermogenic effect is attributed to its action as a weak partial agonist at the β3-adrenergic receptor.[5] While it also possesses antagonistic properties, its partial agonism appears sufficient to initiate the downstream signaling cascade that leads to BAT activation. The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of this compound in brown adipocytes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on arotinolol and BAT thermogenesis.
Animal Model and Drug Administration (In Vivo)
-
Animal Model: Monosodium-L-glutamate (MSG)-induced obese mice are used as a model of obesity.[6] Saline-treated mice serve as controls.
-
Drug Administration: this compound is mixed into the standard animal feed (e.g., CE-2 diet) at a concentration of 350 mg/kg.[6] The control group receives the standard diet alone. For comparison, a non-selective β-blocker like propranolol hydrochloride can be administered in the diet at a concentration of 525 mg/kg.[6]
-
Treatment Duration: The experimental diet is provided to the animals for a period of six weeks.[6]
Measurement of BAT Thermogenic Activity
-
Mitochondrial Isolation: Brown adipose tissue is dissected and homogenized. Mitochondria are then isolated through differential centrifugation.
-
GDP Binding Assay: The binding of guanosine-5'-diphosphate (GDP) to mitochondria is a key indicator of thermogenic activity.
-
Isolated BAT mitochondria are incubated with radiolabeled [³H]GDP in the presence and absence of an excess of unlabeled GDP to determine specific binding.
-
The radioactivity is measured by liquid scintillation counting.
-
-
Mitochondrial Protein Content: The total protein concentration in the mitochondrial fraction is determined using a standard protein assay, such as the Bradford or BCA assay.
In Vitro Thermogenesis Assay
-
Brown Adipocyte Isolation: Brown adipocytes are isolated from mice or hamsters by collagenase digestion of interscapular BAT.
-
Oxygen Consumption Measurement: The thermogenic response of isolated brown fat cells is assessed by measuring their rate of oxygen consumption using a Clark-type oxygen electrode.
-
Drug Stimulation: Arotinolol is added to the cell suspension at various concentrations to determine the dose-response relationship (EC50).[5] Propranolol can be used to assess the antagonistic properties and confirm the involvement of β-adrenergic receptors.[5]
Measurement of Regional Blood Flow
-
Animal Preparation: Rats are anesthetized for the procedure.
-
Tracer Microsphere Method: This technique is used to measure regional blood flow.
-
Radioactively labeled microspheres are injected into the left ventricle.
-
A reference blood sample is withdrawn at a constant rate from the femoral artery.
-
The animals are euthanized, and tissues of interest, including BAT, are dissected.
-
The radioactivity in the tissue and blood samples is counted to calculate the blood flow to each tissue.
-
-
Drug Administration: Arotinolol is administered intravenously at a dose of 2 mg/kg.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on BAT thermogenesis in an animal model.
Caption: Generalized experimental workflow for studying the effects of Arotinolol on BAT.
Conclusion and Future Directions
This compound presents a fascinating case of a β-blocker that activates brown adipose tissue thermogenesis. Its action as a partial agonist at the β3-adrenergic receptor provides a plausible mechanism for this seemingly contradictory effect. The quantitative data strongly support its ability to increase BAT activity and promote a healthier metabolic phenotype in preclinical models. However, it is important to note that some research suggests the weak and partial agonism of arotinolol on β3-receptors might not be sufficient on its own to cause significant weight loss, indicating that additional pathways may be involved in its anti-obesity effects.[5]
Future research should focus on elucidating these potential alternative or complementary pathways. Furthermore, clinical studies are warranted to determine the translatability of these findings to humans and to assess the therapeutic potential of this compound in the management of obesity and related metabolic diseases. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers aiming to further investigate this promising compound.
References
- 1. Atypical beta-adrenoceptor on brown adipocytes as target for anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Unlock the thermogenic potential of adipose tissue: pharmacological modulation and implications for treatment of diabetes and obesity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological strategies for targeting BAT thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arotinolol is a weak partial agonist on beta 3-adrenergic receptors in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha/beta-adrenergic receptor blocker arotinolol activates the thermogenesis of brown adipose tissue in monosodium-L-glutamate-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-3 adrenergic agonist, BRL-26830A, and alpha/beta blocker, arotinolol, markedly increase regional blood flow in the brown adipose tissue in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Arotinolol Hydrochloride in Preclinical Models of Essential Tremor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinolol (B125393) hydrochloride is a non-selective beta-adrenergic antagonist with some alpha-1 adrenergic blocking activity.[1] It is clinically used for the treatment of essential tremor, among other cardiovascular conditions.[1][2][3][4][5] To facilitate further research and development of arotinolol and other potential anti-tremor therapeutics, this document provides detailed application notes and protocols for its evaluation in a widely accepted preclinical model of essential tremor: the harmaline-induced tremor model.
Essential tremor is a common movement disorder, and while beta-blockers like propranolol (B1214883) and arotinolol are first or second-line treatments, preclinical models are crucial for understanding their mechanisms and for the discovery of novel therapies.[4][6] The harmaline-induced tremor model in rodents is a well-established and pharmacologically validated model that mimics the postural and kinetic tremor seen in human essential tremor.[7][8][9][10][11]
The Harmaline-Induced Tremor Model
Harmaline (B1672942), a beta-carboline alkaloid, induces a rhythmic, high-frequency tremor in animals by acting on the inferior olivary nucleus in the brainstem.[10][12] This nucleus is a key component of the cerebro-cerebellar pathway, which is implicated in the pathophysiology of essential tremor.[10][11][12] By inducing rhythmic discharges in the inferior olive, harmaline generates a tremor that can be quantified and used to assess the efficacy of anti-tremor compounds.[7][10] The model's validity is supported by the fact that clinically effective anti-tremor drugs, such as propranolol and ethanol, significantly suppress harmaline-induced tremor.[7][8]
Proposed Signaling Pathway of Harmaline-Induced Tremor and Arotinolol Intervention
Caption: Putative pathway of harmaline-induced tremor and arotinolol's site of action.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats or ICR mice are commonly used.[7]
-
Weight: Rats: 200-250 g; Mice: 20-25 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before experiments.
Reagents and Preparation
-
This compound: Dissolve in sterile saline or a vehicle of 0.5% carboxymethyl cellulose. Prepare fresh on the day of the experiment.
-
Harmaline Hydrochloride: Dissolve in sterile saline. Prepare fresh on the day of the experiment.
-
Vehicle: The same vehicle used for this compound should be used for the control group.
Experimental Workflow
Caption: Experimental workflow for assessing arotinolol in the harmaline tremor model.
Drug Administration
-
This compound:
-
Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dosage Range (proposed): 1, 5, 10, 20 mg/kg. Doses should be selected based on pilot studies and existing literature for beta-blockers.
-
Timing: Administer 30 minutes prior to harmaline injection.
-
-
Harmaline Hydrochloride:
Tremor Assessment and Quantification
-
Apparatus: A force plate actimeter or a load sensor placed under the animal's cage is used to detect and record movements.[7]
-
Procedure:
-
Place the animal in the recording chamber and allow it to acclimatize.
-
Record baseline activity for a set period (e.g., 20 minutes).
-
Administer arotinolol or vehicle, followed by harmaline as described above.
-
Record tremor activity for 60-120 minutes post-harmaline injection.
-
-
Data Analysis:
-
Perform a spectral analysis of the recorded movement data.
-
Identify the tremor frequency band (typically 8-12 Hz for rats, 10-16 Hz for mice).[7]
-
Quantify the tremor power within this frequency band.
-
To reduce variability, express tremor as a percentage of total motion power.[7]
-
Compare the tremor power between vehicle-treated and arotinolol-treated groups.
-
Data Presentation
The quantitative data should be summarized in a clear, tabular format to allow for easy comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | N | Peak Tremor Power (Arbitrary Units) | % Tremor Suppression (relative to Vehicle + Harmaline) |
| Vehicle + Saline | - | 8 | 5.2 ± 1.1 | - |
| Vehicle + Harmaline | 10 | 8 | 85.6 ± 9.3 | 0% |
| Arotinolol HCl + Harmaline | 1 | 8 | 68.4 ± 7.5 | 20.1% |
| Arotinolol HCl + Harmaline | 5 | 8 | 45.1 ± 5.9 | 47.3% |
| Arotinolol HCl + Harmaline | 10 | 8 | 22.7 ± 4.2 | 73.5% |
| Arotinolol HCl + Harmaline | 20 | 8 | 15.3 ± 3.1 | 82.1% |
| Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + Harmaline group: *p<0.05, *p<0.01. |
Application Notes and Considerations
-
Interpretation of Results: A dose-dependent reduction in harmaline-induced tremor power by arotinolol would suggest its potential efficacy as an anti-tremor agent, mediated through its beta-adrenergic blocking properties.
-
Limitations of the Model: The harmaline-induced tremor model is an acute model and does not fully recapitulate the chronic and progressive nature of essential tremor in humans.[10] Additionally, while the inferior olive is a primary target of harmaline, the exact pathophysiology of essential tremor is still debated and may involve other brain regions.[12][13][14]
-
Further Studies: Positive results in the harmaline model should be followed by studies in other tremor models, if available, and by pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to understand the drug's mechanism of action in more detail. Investigating the effects of arotinolol on the firing patterns of inferior olivary neurons directly via electrophysiology could provide more mechanistic insights.
-
Adverse Effects: It is important to monitor for potential adverse effects of arotinolol, such as sedation or motor impairment, which could confound the tremor assessment. Appropriate control experiments, such as open-field tests, should be conducted.
References
- 1. Number of ongoing Clinical Trials (for drugs) involving Essential Tremor by Phase - GlobalData [globaldata.com]
- 2. Treatment of essential tremor with arotinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. neuropharmac.com [neuropharmac.com]
- 5. A multicenter randomized crossover multiple-dose comparison study of arotinolol and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Pharmacological characterization of harmaline-induced tremor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harmaline tremor: underlying mechanisms in a potential animal model of essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Olivary Hypothesis of Essential Tremor: Time to Lay this Model to Rest? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inferior olivary nucleus: a postmortem study of essential tremor cases versus controls. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]
- 14. Inferior Olivary nucleus degeneration does not lessen tremor in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arotinolol Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arotinolol (B125393) Hydrochloride in preclinical animal research, with a focus on its application in hypertension models. Detailed protocols for oral administration and an overview of its known signaling pathways are included to facilitate experimental design and execution.
Quantitative Data Summary
Arotinolol Hydrochloride has been primarily investigated for its antihypertensive effects in various rat models of hypertension. The dosages used in these studies are summarized in the table below for easy comparison.
| Animal Model | Dosage Range (Oral) | Duration of Treatment | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 10 - 100 mg/kg/day | 14 days - 12 weeks | Significant reduction in blood pressure and heart rate.[1][2] | [1][2] |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | 8 weeks | Improved aortic stiffness, increased nitric oxide (NO) production, and decreased collagen content. | |
| Deoxycorticosterone Acetate (DOCA)-Saline Induced Hypertensive Rats | 10 - 50 mg/kg/day | Chronic | Exerted a depressor effect on blood pressure.[1] | [1] |
| Normotensive Wistar Rats | > 30 mg/kg | Acute | Antagonized phenylephrine-induced pressor responses, indicating α-adrenoceptor blockade.[1] | [1] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is based on commercially available formulations and best practices for preparing solutions for in vivo animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of drug needed. For example, for 10 rats weighing an average of 250g, with a dosing volume of 5 mL/kg, the total volume needed is 12.5 mL. To prepare a 2 mg/mL solution (for a 10 mg/kg dose at 5 mL/kg), you will need 25 mg of this compound.
-
Prepare the vehicle solution: A common vehicle for poorly water-soluble compounds like this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS
-
-
Dissolve this compound: a. Weigh the calculated amount of this compound powder and place it in a sterile tube. b. Add the required volume of DMSO to dissolve the powder. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution. c. Add the PEG300 to the solution and vortex until mixed. d. Add the Tween 80 and vortex again until the solution is homogeneous. e. Finally, add the saline or PBS to the mixture and vortex thoroughly to obtain a clear solution.
-
Storage: The prepared solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Before each use, thaw the solution and vortex to ensure homogeneity.
Oral Gavage Administration in Rats
This protocol provides a step-by-step guide for the oral administration of this compound to rats using a gavage needle.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (for adult rats, typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation: a. Weigh each rat to determine the precise volume of the drug solution to be administered. The dosing volume should be kept consistent, typically between 5-10 mL/kg body weight. b. Acclimatize the animals to handling and the gavage procedure to minimize stress.
-
Gavage Procedure: a. Restrain the rat firmly but gently. One common method is to hold the rat around the thoracic region with its back against your palm, using your thumb and forefinger to gently secure the head and prevent movement. b. Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length to the stomach. This is to avoid perforation. c. Attach the syringe containing the calculated dose of this compound solution to the gavage needle. d. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If the animal struggles or if there is resistance, withdraw the needle and start again. e. Once the needle is in the esophagus, slowly administer the solution. f. After administration, gently withdraw the needle in the same path it was inserted. g. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.
Signaling Pathways and Mechanisms of Action
This compound is a non-selective α/β-adrenergic receptor blocker.[3] Its antihypertensive effects are attributed to both its β-blocking activity, which reduces heart rate and cardiac output, and its α-blocking activity, which leads to vasodilation.
One of the key mechanisms underlying the vasodilatory effect of arotinolol involves the enhancement of nitric oxide (NO) production in endothelial cells.
The experimental workflow for an in vivo study investigating the antihypertensive effects of this compound can be visualized as follows:
References
- 1. [Antihypertensive effect of arotinolol (S-596), a new adrenergic beta blocking agent, on experimental hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
Application Notes: Cell-Based Functional Assays for Arotinolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arotinolol Hydrochloride is a pharmaceutical agent recognized for its dual mechanism of action as a non-selective β-adrenergic receptor and α1-adrenergic receptor antagonist[1][2][3]. This dual blockade leads to both reduced cardiac output and vasodilation, making it an effective therapeutic for conditions such as essential hypertension, angina pectoris, and tachyarrhythmia[4]. Characterizing the potency and cellular effects of Arotinolol requires robust cell-based functional assays that can individually query its activity at each of its target receptor classes.
These application notes provide detailed protocols for two key functional assays: a cAMP accumulation assay to quantify β-adrenergic antagonism and a calcium flux assay to quantify α1-adrenergic antagonism.
Principle and Signaling Pathways
Arotinolol exerts its effects by blocking two distinct G-protein coupled receptor (GPCR) signaling pathways:
-
β-Adrenergic Receptor (Gs-coupled) Pathway: β1 and β2-adrenergic receptors are coupled to the stimulatory G-protein, Gs. Agonist binding (e.g., by isoproterenol) activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP)[5][6]. As an antagonist, Arotinolol binds to these receptors and blocks the agonist-induced increase in intracellular cAMP.
-
α1-Adrenergic Receptor (Gq-coupled) Pathway: α1-adrenergic receptors are coupled to the Gq G-protein. Agonist binding (e.g., by phenylephrine) activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm[7][8][9]. Arotinolol blocks this agonist-induced calcium mobilization.
Figure 1. Signaling pathways blocked by this compound.
Protocol 1: cAMP Accumulation Assay for β-Adrenergic Antagonism
This protocol describes the determination of this compound's inhibitory concentration (IC50) at a Gs-coupled β-adrenergic receptor. The method is based on a competitive immunoassay format, such as HTRF® or AlphaScreen®, where cAMP produced by cells competes against a labeled cAMP tracer for binding to a specific antibody[5][10].
Experimental Workflow
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CAS 68377-91-3: this compound | CymitQuimica [cymitquimica.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vitro Receptor Binding Assay of Arotinolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinolol Hydrochloride is a non-selective α/β-adrenergic receptor antagonist with additional activity at the 5-HT1B serotonergic receptor.[1][2] Its dual action on the adrenergic system, combining β-adrenergic blockade with α-1 adrenergic blockade, contributes to its therapeutic effects, including blood pressure reduction through decreased cardiac output and vasodilation.[3] Understanding the binding characteristics of this compound to its target receptors is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document provides detailed protocols for in vitro receptor binding assays to determine the affinity of this compound for β-adrenergic, α-1 adrenergic, and 5-HT1B receptors.
Data Presentation
The following table summarizes the reported binding affinities of Arotinolol for its target receptors.
| Receptor Subtype | Ligand | Tissue/Cell Source | Radioligand | pKi | Reference |
| β1-Adrenergic | Arotinolol | Rat Cerebral Cortical Membranes | 125I-ICYP | 9.74 | [2] |
| β2-Adrenergic | Arotinolol | Rat Cerebral Cortical Membranes | 125I-ICYP | 9.26 | [2] |
| α1-Adrenergic | Arotinolol | Not Specified | Not Specified | Not Specified* | [2] |
| 5-HT1B | Arotinolol | Rat Cerebral Cortical Membranes | 125I-ICYP | 7.97 | [2] |
*While direct in vitro binding affinity data (Ki or IC50) for Arotinolol at the α1-adrenergic receptor was not available in the reviewed literature, studies in human subjects suggest that its α-adrenoceptor blockade potency is approximately one-eighth of its β-adrenoceptor blockade potency.[2]
Experimental Protocols
β-Adrenergic and 5-HT1B Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to β1, β2-adrenergic, and 5-HT1B receptors using a radioligand competition assay with 125I-Iodocyanopindolol (125I-ICYP).
Materials:
-
Membrane Preparation: Rat cerebral cortical membranes (or other suitable tissue/cell line expressing the target receptors).
-
Radioligand: 125I-ICYP.
-
Test Compound: this compound.
-
Non-specific Binding Control: Propranolol (for β-adrenergic receptors), Serotonin (for 5-HT1B receptors).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash the pellet with fresh assay buffer, and resuspend in assay buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of 125I-ICYP (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of the appropriate non-specific control (e.g., 10 µM Propranolol or 10 µM Serotonin), 50 µL of 125I-ICYP, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of 125I-ICYP, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific 125I-ICYP binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
α1-Adrenergic Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to α1-adrenergic receptors using a radioligand competition assay with [³H]-Prazosin.
Materials:
-
Membrane Preparation: Membranes from a suitable source known to express α1-adrenergic receptors (e.g., rat liver, brain, or a cell line such as CHO-K1 expressing the human α1A-adrenoceptor).
-
Radioligand: [³H]-Prazosin.
-
Test Compound: this compound.
-
Non-specific Binding Control: Phentolamine or unlabeled Prazosin.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the β-adrenergic receptor binding assay protocol, resuspending the final pellet in the α1-adrenergic assay buffer to a protein concentration of 0.2-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Prazosin (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of the non-specific control (e.g., 10 µM Phentolamine), 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 30-60 minutes.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data as described in the β-adrenergic receptor binding assay protocol to determine the IC50 and Ki values for this compound at the α1-adrenergic receptor.
Visualizations
Caption: Experimental workflows for β- and α1-adrenergic receptor binding assays.
Caption: Signaling pathways of β- and α1-adrenergic receptors antagonized by Arotinolol.
References
- 1. Effects of arotinolol, an alpha- and beta-adrenoceptor antagonist, on renin release from rat kidney cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on concurrent alpha- and beta-adrenoceptor blocking action of S-596 (arotinolol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arotinolol is a weak partial agonist on beta 3-adrenergic receptors in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Arotinolol Hydrochloride Effects on Myocardial Dysfunction in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arotinolol (B125393) hydrochloride is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist.[1][2] This dual action provides a unique therapeutic profile for cardiovascular diseases. By blocking beta-adrenoceptors, arotinolol reduces heart rate, myocardial contractility, and myocardial oxygen demand.[3][4] The alpha-1 adrenergic blockade contributes to vasodilation, reducing both preload and afterload on the heart.[4] These combined effects make arotinolol a promising agent for the management of myocardial dysfunction and heart failure.
These application notes provide a detailed framework for assessing the pharmacological effects of arotinolol hydrochloride on myocardial dysfunction in canine models. The protocols outlined below describe methods for inducing myocardial dysfunction and for measuring key hemodynamic and cardiac function parameters.
Signaling Pathway of Arotinolol in Myocardial Cells
Arotinolol exerts its effects by modulating adrenergic signaling pathways in cardiomyocytes. In a state of heart failure, there is an overactivation of the sympathetic nervous system, leading to excessive stimulation of beta-1 adrenergic receptors. This chronic stimulation can lead to myocyte apoptosis and adverse cardiac remodeling. Arotinolol, by blocking these receptors, mitigates these detrimental effects. Its alpha-1 blocking properties also contribute to reducing the workload on the heart.
Experimental Protocols
Induction of Myocardial Dysfunction (Ischemic Model)
This protocol describes the induction of regional myocardial ischemia to create a model of myocardial dysfunction.
Workflow:
Materials:
-
Adult mongrel dogs
-
Anesthesia (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Surgical instruments for thoracotomy
-
Hydraulic coronary artery occluder
-
ECG machine
-
Pressure transducers
-
Data acquisition system
Procedure:
-
Anesthesia and Ventilation: Anesthetize the dog and maintain a stable plane of anesthesia. Intubate and ventilate the animal with room air supplemented with oxygen.
-
Instrumentation:
-
Place catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Insert a catheter into the left ventricle for measuring left ventricular pressure (LVP).
-
Attach ECG leads for continuous monitoring of heart rate and rhythm.
-
-
Surgical Preparation: Perform a left lateral thoracotomy in the fourth or fifth intercostal space to expose the heart.
-
Induction of Ischemia:
-
Carefully dissect and isolate a major branch of the left coronary artery (e.g., the left anterior descending or circumflex artery).
-
Place a hydraulic occluder around the isolated artery.
-
Induce a controlled stenosis by inflating the occluder to reduce coronary blood flow and induce regional myocardial dysfunction. The degree of stenosis can be titrated to achieve a target reduction in myocardial function.
-
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) after inducing ischemia before collecting baseline data.
Measurement of Myocardial Function
Several methods can be employed to quantify the effects of arotinolol on myocardial contractility and overall cardiac function.
Invasive Hemodynamic Monitoring:
-
Left Ventricular Pressure (LVP): A high-fidelity catheter placed in the left ventricle measures LVP. From this, the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax) can be derived, which are sensitive indices of myocardial contractility and relaxation.[5]
-
Cardiac Output: Can be measured using thermodilution or by an electromagnetic flow probe placed around the ascending aorta.
-
Systemic and Pulmonary Artery Pressure: Measured using fluid-filled catheters connected to pressure transducers.
Echocardiography:
-
Transthoracic or Transesophageal Echocardiography (TTE/TEE): A non-invasive method to assess cardiac structure and function.[6]
-
Left Ventricular Ejection Fraction (LVEF): A measure of the percentage of blood leaving the left ventricle with each contraction. A key indicator of systolic function.
-
Fractional Shortening (%FS): The percentage change in the left ventricular internal dimension between diastole and systole.
-
Segmental Wall Motion Analysis: Can identify regions of abnormal myocardial contraction (hypokinesis, akinesis) resulting from ischemia.
-
Data Presentation
The following tables summarize the expected effects of this compound on key cardiovascular parameters in a canine model of myocardial dysfunction based on available literature.
Table 1: Hemodynamic Effects of Arotinolol in Anesthetized Dogs
| Parameter | Dose Range (µg/kg - mg/kg) | Effect | Reference |
| Mean Blood Pressure | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | [6] |
| Heart Rate | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | [6] |
| Cardiac Output | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | [6] |
| Total Peripheral Resistance | 1 µg/kg - 0.3 mg/kg | Dose-dependent increase | [6] |
| Total Peripheral Resistance | 1 mg/kg - 3 mg/kg | Less pronounced increase | [6] |
Table 2: Effects of Arotinolol on Myocardial Contractility in Anesthetized Dogs
| Parameter | Dose Range (µg/kg - mg/kg) | Effect | Reference |
| Maximum rate of left ventricular pressure rise (LV dP/dtmax) | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | [6] |
| Coronary Blood Flow | 1 µg/kg - 3 mg/kg | Dose-dependent decrease | [6] |
Table 3: Comparative Effects of Arotinolol and Propranolol on Regional Myocardial Dysfunction in Dogs with Coronary Stenosis
| Parameter | Arotinolol | Propranolol | Reference |
| Heart Rate | Reduced | Reduced | [7] |
| Peak positive LV dP/dt | Reduced | Reduced | [7] |
| Segment Shortening (%SS) in ischemic area | Significantly improved | Significantly improved | [7] |
Conclusion
This compound demonstrates significant effects on the cardiovascular system in canine models, primarily through its dual alpha and beta-adrenergic blockade. The protocols described provide a robust framework for further investigation into its therapeutic potential for myocardial dysfunction. Careful and detailed measurement of hemodynamic and myocardial function parameters is crucial for a comprehensive understanding of its mechanism of action and efficacy.
References
- 1. Hemodynamic effects of arotinolol in anesthetized dogs and its affinities for adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Possible alpha-adrenoceptor blocking activity of arotinolol (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 5. A comparison of methods of evaluating myocardial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating cardiac performance in beagle dogs: Transesophageal echocardiography and myocardial work assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Arotinolol, Labetalol and Propranolol on Regional Myocardial Dysfunction Induced by Flow-Limiting Coronary Stenosis in Anesthetized Dogs [jstage.jst.go.jp]
Arotinolol Hydrochloride: Application Notes and Protocols for Studying Neurogenic Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Arotinolol (B125393) Hydrochloride in preclinical research focused on neurogenic hypertension. Arotinolol Hydrochloride is a potent α/β-adrenergic receptor blocker, making it a valuable tool for investigating the role of the sympathetic nervous system in the pathophysiology of hypertension.[1]
Introduction to this compound
Arotinolol is a non-selective β-adrenergic antagonist with additional α-adrenergic blocking properties.[2] This dual-action mechanism allows it to effectively reduce blood pressure and heart rate by inhibiting the effects of catecholamines, such as adrenaline and noradrenaline, on both heart and blood vessels.[2] Its ability to strongly inhibit sympathetic tone makes it particularly relevant for studying neurogenic hypertension, a form of hypertension characterized by increased sympathetic nervous system activity.[1]
Mechanism of Action
This compound exerts its antihypertensive effects through the blockade of:
-
β1-adrenergic receptors: Primarily located in the heart, their blockade leads to a decrease in heart rate and cardiac output.
-
β2-adrenergic receptors: Found in various tissues, including the lungs and blood vessels.
-
α1-adrenergic receptors: Located on the smooth muscles of blood vessels, their inhibition results in vasodilation and a reduction in peripheral resistance.[2]
This combined blockade of α and β receptors provides a multi-faceted approach to lowering blood pressure.
Application in Neurogenic Hypertension Models
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension, with a significant neurogenic component contributing to the development and maintenance of high blood pressure. Arotinolol has been effectively studied in this model to understand its impact on blood pressure, heart rate, and associated vascular changes.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in spontaneously hypertensive rats (SHR).
Table 1: Effects of Chronic Arotinolol Administration on Hemodynamic Parameters in SHR
| Dosage (p.o.) | Treatment Duration | Change in Mean Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 20 mg/kg/day | 12 weeks | Lower by >20 mmHg compared to control | Significant decrease | [2] |
| 100 mg/kg/day | 12 weeks | Lower by >20 mmHg compared to control | Significant decrease | [2] |
Table 2: Effects of Arotinolol on Biochemical and Vascular Parameters in SHR
| Dosage (p.o.) | Treatment Duration | Effect on Plasma Renin Concentration | Effect on Plasma Aldosterone Concentration | Effect on Aortic Stiffness | Reference |
| 100 mg/kg/day | 12 weeks | Tendency to decrease | Tendency to decrease | - | [2] |
| 30 mg/kg/day | 8 weeks | - | - | Markedly decreased Central Arterial Pressure (CAP) and Pulse Wave Velocity (PWV) | [3] |
Experimental Protocols
Protocol 1: Evaluation of the Antihypertensive Effect of Arotinolol in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the chronic effects of this compound on blood pressure and heart rate in a genetic model of neurogenic hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 16 weeks old
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
-
Animal scale
Procedure:
-
Acclimatization: Acclimate SHR to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate of each rat for 3-5 consecutive days to establish a stable baseline.
-
Group Allocation: Randomly divide the animals into three groups:
-
Drug Administration: Administer the assigned treatment orally via gavage once daily for 12 weeks.[2]
-
Monitoring:
-
Measure and record blood pressure and heart rate weekly throughout the 12-week treatment period.
-
Record body weight weekly.
-
-
Terminal Procedures: At the end of the 12-week period, perform terminal blood collection for biochemical analysis and tissue harvesting for further investigation (e.g., assessment of vascular lesions).
Protocol 2: Assessment of Catecholamines in Plasma
Objective: To measure plasma catecholamine (norepinephrine and epinephrine) levels as an index of sympathetic nervous activity.
Materials:
-
Blood collection tubes containing EDTA and sodium metabisulfite (B1197395)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection
-
Reagents for sample preparation and HPLC analysis
Procedure:
-
Blood Collection: Collect blood samples from anesthetized rats via cardiac puncture or from a cannulated artery into chilled EDTA tubes containing sodium metabisulfite to prevent catecholamine oxidation.
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Preparation:
-
Perform a sample extraction procedure to isolate catecholamines from the plasma. This typically involves alumina (B75360) extraction or solid-phase extraction.
-
-
HPLC Analysis:
-
Inject the extracted sample into the HPLC system.
-
Separate the catecholamines using a reverse-phase column.
-
Detect and quantify norepinephrine (B1679862) and epinephrine (B1671497) using an electrochemical detector.
-
-
Data Analysis: Calculate the concentration of each catecholamine in the plasma based on standard curves.
Visualizations
Caption: Arotinolol's mechanism of action in reducing blood pressure.
Caption: Workflow for studying Arotinolol in hypertensive rats.
References
- 1. Frontiers | Effect of arotinolol on chronic heart failure: A systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. Chronic effects of arotinolol (S-596) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Improved Aortic Stiffness by Arotinolol in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying Catecholamine-Induced Arrhythmias with Arotinolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catecholamine-induced arrhythmias are a significant concern in clinical settings, often associated with conditions of sympathetic overactivity such as stress, ischemia, and certain cardiac channelopathies. The study of these arrhythmias is crucial for the development of effective antiarrhythmic therapies. Arotinolol (B125393) Hydrochloride, a non-selective α/β-adrenergic receptor antagonist, presents a promising pharmacological tool for investigating the mechanisms of and potential treatments for catecholamine-induced cardiac rhythm disturbances.[1] Its dual-receptor blockade offers a comprehensive approach to mitigating the pro-arrhythmic effects of elevated catecholamine levels.[1]
These application notes provide detailed methodologies for utilizing Arotinolol Hydrochloride in preclinical research models of catecholamine-induced arrhythmias. The protocols are designed to offer a standardized framework for investigating the electrophysiological effects and antiarrhythmic efficacy of Arotinolol.
Mechanism of Action
This compound exerts its effects by competitively blocking both α1- and β-adrenergic receptors.[1] It demonstrates a higher affinity for β-receptors compared to α-receptors.[1] The β-adrenergic blocking activity is crucial in counteracting the direct cardiac effects of catecholamines, such as increased heart rate, contractility, and automaticity, which are primary drivers of arrhythmias. The α1-adrenergic blockade contributes to vasodilation, which can indirectly affect cardiac workload and arrhythmogenesis.
Data Presentation
Table 1: Inferred Dose-Response of this compound on Isoproterenol-Induced Arrhythmias in a Rat Model
| Arotinolol HCl Dose (mg/kg, i.v.) | Animal Group | N | Isoproterenol (B85558) Challenge Dose (µg/kg/min) | Incidence of Ventricular Tachycardia (%) | Mean Duration of VT (seconds) | Heart Rate (beats/min) Post-Isoproterenol |
| Vehicle Control | Control | 10 | 1 | 90 | 45 ± 8 | 450 ± 20 |
| 0.1 | Treatment | 10 | 1 | 60 | 25 ± 6 | 410 ± 18 |
| 0.3 | Treatment | 10 | 1 | 30 | 10 ± 4 | 370 ± 15 |
| 1.0 | Treatment | 10 | 1 | 10 | 2 ± 1 | 330 ± 12 |
Note: This table presents hypothetical data based on the known pharmacology of Arotinolol and typical results from studies with other beta-blockers. Further experimental validation is required.
Table 2: Effect of this compound on ECG Parameters During Isoproterenol Challenge
| Parameter | Baseline (Pre-treatment) | Vehicle + Isoproterenol | Arotinolol HCl (1 mg/kg) + Isoproterenol |
| Heart Rate (bpm) | 300 ± 15 | 450 ± 20 | 330 ± 12 |
| PR Interval (ms) | 55 ± 3 | 45 ± 2 | 60 ± 4 |
| QRS Duration (ms) | 20 ± 1 | 22 ± 1.5 | 21 ± 1 |
| QTc Interval (ms) | 150 ± 8 | 180 ± 10 | 160 ± 7 |
Note: This table illustrates the expected effects of Arotinolol on key ECG intervals during a catecholamine challenge, based on its mechanism of action. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vivo Model of Isoproterenol-Induced Arrhythmia in Rats
Objective: To evaluate the efficacy of this compound in preventing isoproterenol-induced ventricular arrhythmias in an anesthetized rat model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Isoproterenol Hydrochloride
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9% NaCl)
-
ECG recording system with needle electrodes
-
Infusion pump
-
Intravenous (i.v.) catheters
Procedure:
-
Animal Preparation: Anesthetize the rat and insert an i.v. catheter into the tail vein for drug administration. Place needle electrodes for continuous ECG monitoring (Lead II). Allow the animal to stabilize for 15-20 minutes.
-
Baseline Recording: Record a stable baseline ECG for at least 10 minutes.
-
Arotinolol Administration: Administer this compound intravenously at the desired dose (e.g., 0.1, 0.3, or 1.0 mg/kg) or vehicle (saline). Allow for a 15-minute drug absorption period.
-
Arrhythmia Induction: Infuse Isoproterenol Hydrochloride at a constant rate (e.g., 1 µg/kg/min) to induce arrhythmias.
-
Data Acquisition: Continuously record the ECG throughout the isoproterenol infusion for a predefined period (e.g., 15 minutes).
-
Endpoint Analysis: Analyze the ECG recordings for the incidence, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation). Measure heart rate, PR interval, QRS duration, and QTc interval.
Protocol 2: Ex Vivo Langendorff-Perfused Heart Model
Objective: To investigate the direct electrophysiological effects of this compound on the heart in the absence of systemic influences.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
This compound
-
Isoproterenol Hydrochloride
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
ECG electrodes or monophasic action potential probes
-
Pacing electrodes
Procedure:
-
Heart Isolation: Anesthetize the rat and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Baseline Recording: Allow the heart to stabilize and record a baseline ECG or monophasic action potentials. Pacing may be applied to maintain a constant heart rate.
-
Arotinolol Perfusion: Switch to a perfusion buffer containing this compound at the desired concentration (e.g., 1, 3, or 10 µM) for a 20-minute equilibration period.
-
Catecholamine Challenge: Introduce Isoproterenol Hydrochloride into the perfusate at a concentration known to induce arrhythmias (e.g., 0.1 µM).
-
Data Analysis: Record and analyze electrophysiological parameters, including heart rate, conduction velocity, refractory periods, and the incidence of arrhythmias.
Mandatory Visualizations
Caption: Signaling pathway of catecholamine-induced arrhythmia and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo study of this compound on catecholamine-induced arrhythmias.
Caption: Logical relationship of catecholamine stimulation, Arotinolol intervention, and cardiac effects.
References
Troubleshooting & Optimization
Troubleshooting Arotinolol Hydrochloride solubility issues for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Arotinolol Hydrochloride solubility during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical and solubility properties of this compound?
This compound is a non-selective α/β-adrenergic receptor blocker. It occurs as a white to light yellow crystalline powder. Its solubility is a critical factor for successful in vivo studies. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁N₃O₂S₃·HCl | |
| Molecular Weight | 408.00 g/mol | |
| Melting Point | 234-236 °C (decomposition) | |
| Appearance | White to light yellow crystalline powder |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source |
| Water | Slightly soluble / Practically insoluble | |
| Dimethylsulfoxide (DMSO) | Freely soluble (55 mg/mL) | |
| Methanol | Slightly soluble | |
| Ethanol (99.5) | Very slightly soluble | |
| Diethyl Ether | Practically insoluble |
Q2: My this compound precipitated when I diluted my DMSO stock solution in an aqueous vehicle (e.g., saline, PBS). What is the likely cause?
This is a common issue known as "crashing out," which occurs when a drug that is highly soluble in an organic solvent like DMSO is diluted into an aqueous solution where it is poorly soluble. The rapid solvent exchange causes the drug to exceed its solubility limit in the final aqueous environment, leading to precipitation.
Q3: What are some recommended formulation strategies to prevent precipitation and improve the solubility of this compound for in vivo studies?
Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These include the use of co-solvents, surfactants, and complexing agents. A widely cited formulation for in vivo administration involves a multi-component vehicle system.
Table 3: Comparison of Solubility Enhancement Strategies
| Strategy | Description | Key Excipients | Considerations |
| Co-solvency | Using a water-miscible organic solvent to increase the drug's solubility in the final aqueous solution. | PEG300, PEG400, Propylene Glycol | The concentration of the co-solvent must be carefully optimized to be non-toxic to the animal model. |
| Micellar Solubilization | Using surfactants to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. | Tween-80, Polysorbate 20, Cremophor EL | Surfactants can sometimes cause hypersensitivity reactions or other toxicities at high concentrations. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, where the hydrophobic drug molecule fits into the cavity of the cyclodextrin. | β-cyclodextrins (e.g., SBE-β-CD) | Can significantly improve solubility, but the complexation efficiency varies between drugs. |
| pH Adjustment | Altering the pH of the vehicle can increase the solubility of ionizable drugs. As a hydrochloride salt of a weak base, Arotinolol's solubility is pH-dependent. | Buffers (e.g., citrate, phosphate) | The final pH must be physiologically compatible with the route of administration (e.g., close to neutral for intravenous injection). |
A recommended starting formulation for this compound combines several of these strategies. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been successfully used.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving common precipitation issues encountered during the preparation of dosing solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a common vehicle for solubilizing this compound for oral gavage or other routes of administration, based on a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes and micropipettes
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be used to aid dissolution.
-
Add Co-solvent: In a sterile conical tube, add the required volume of PEG300. For 1 mL of final formulation, this would be 400 µL.
-
Combine Stock and Co-solvent: To the PEG300, slowly add the appropriate volume of your this compound DMSO stock solution while vortexing. For a final concentration of 1 mg/mL in the vehicle, you would add 100 µL of the 10 mg/mL stock. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add the required volume of Tween-80 (50 µL for 1 mL of final formulation) to the mixture. Vortex again until the solution is homogeneous and clear.
-
Add Aqueous Component: Slowly add the sterile saline (450 µL for 1 mL of final formulation) to the mixture in a dropwise manner while continuously vortexing. This slow addition is crucial to prevent the drug from precipitating.
-
Final Inspection: Once all components are added, visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: Determining Maximum Soluble Concentration
This protocol allows you to empirically determine the highest concentration of this compound that remains soluble in your chosen vehicle.
Materials:
-
This compound stock solution (in 100% DMSO)
-
Your chosen in vivo vehicle (e.g., prepared as in Protocol 1, but without the drug)
-
96-well clear bottom plate or microcentrifuge tubes
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare Dilution Series: Create a serial dilution of your this compound stock solution in your vehicle. For example, prepare final concentrations ranging from a high expected dose (e.g., 5 mg/mL) down to a low concentration (e.g., 0.1 mg/mL) in a 96-well plate or separate tubes. Ensure the final percentage of DMSO and other solvents is constant across all dilutions.
-
Incubate: Incubate the samples under conditions that mimic your experimental setup (e.g., room temperature or 37°C) for a duration relevant to your study (e.g., 1, 4, and 24 hours).
-
Visual and Instrumental Inspection:
-
Visual: At each time point, visually inspect each sample against a dark background for any signs of cloudiness, haze, or visible precipitate.
-
Instrumental (Optional): Use a plate reader to measure the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the vehicle-only control indicates precipitation.
-
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate at all time points is considered your maximum working soluble concentration for that specific vehicle and set of conditions.
Mechanism of Action and Signaling Pathway
This compound is a non-selective antagonist of both alpha-1 (α₁) and beta (β₁, β₂) adrenergic receptors. This dual blockade leads to vasodilation (via α₁-blockade) and a reduction in heart rate and cardiac output (via β-blockade), contributing to its antihypertensive effects.
Caption: Arotinolol HCl blocks α- and β-adrenergic receptors from catecholamines.
Technical Support Center: Arotinolol Hydrochloride Administration in Mice
This guide provides troubleshooting advice and frequently asked questions for researchers working with Arotinolol Hydrochloride in mouse models. Due to a lack of specific published data on the comparative administration routes of this compound in mice, this document is based on established best practices for administering beta-blockers and other small molecules to rodents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for in vivo mouse studies?
A1: this compound is reported to be soluble in water. For initial studies, sterile water or a 0.9% saline solution is recommended as the vehicle. If solubility issues arise at higher concentrations, a small percentage of a co-solvent like DMSO (not exceeding 5-10% of the final volume) followed by dilution with saline or water can be tested. However, it is crucial to run a vehicle-only control group, as co-solvents can have their own physiological effects.
Q2: Which administration route is best for this compound in mice: oral gavage, intraperitoneal (IP), or subcutaneous (SC)?
A2: The optimal route depends on the experimental goals, such as the desired speed of onset and duration of action.
-
Oral Gavage (PO): Mimics clinical administration in humans and is suitable for studying chronic effects. However, it is subject to first-pass metabolism, which may reduce bioavailability.
-
Intraperitoneal (IP) Injection: Bypasses the gastrointestinal tract, leading to faster absorption and potentially higher bioavailability than oral administration. It is often used for acute studies.
-
Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP injection, which can be beneficial for maintaining stable drug levels over a longer period.
A pilot study comparing these routes is highly recommended to determine the most suitable one for your specific experimental paradigm.
Q3: What are the potential side effects of this compound in mice?
A3: As a beta-blocker, potential side effects in mice can include bradycardia (slowed heart rate), hypotension (low blood pressure), and lethargy. It is essential to monitor the animals closely after administration, especially during dose-finding studies. Monitoring vital signs like heart rate and blood pressure, if feasible, is advisable.
Q4: How can I minimize stress to the mice during administration?
A4: Minimizing stress is crucial for obtaining reliable data, as stress can significantly impact cardiovascular parameters.
-
Habituation: Acclimate the mice to handling and the administration procedure (e.g., handling for gavage, mock injections) for several days before the actual experiment begins.
-
Proper Technique: Ensure all personnel are well-trained in the chosen administration technique to minimize discomfort and tissue damage.
-
Keep Procedures Brief: Perform the administration quickly and efficiently to reduce the duration of restraint and handling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the drug in solution | - Low solubility at the desired concentration.- Incorrect pH of the vehicle. | - Gently warm the solution and sonicate.- Test a different vehicle or add a small amount of a biocompatible co-solvent (e.g., DMSO, PEG400). Always include a vehicle control group.- Adjust the pH of the vehicle if it is known to affect the solubility of this compound. |
| High variability in experimental results | - Inconsistent administration technique.- Variable absorption between animals.- Stress affecting physiological readouts. | - Ensure all injections or gavages are performed consistently by well-trained personnel.- Consider a different administration route that may offer more consistent absorption (e.g., IP or SC over PO).- Implement proper animal handling and habituation procedures to minimize stress. |
| Signs of distress in mice post-administration (e.g., lethargy, hunched posture) | - The dose may be too high, leading to excessive bradycardia or hypotension.- Adverse reaction to the vehicle or co-solvent. | - Reduce the dose of this compound.- Run a dose-response study to identify the optimal therapeutic window.- Run a control group with only the vehicle to rule out its toxicity. |
| No observable effect at the administered dose | - The dose is too low.- Poor bioavailability via the chosen route (e.g., high first-pass metabolism after oral gavage).- The drug was not fully dissolved. | - Increase the dose in a stepwise manner.- Try a different administration route with potentially higher bioavailability (e.g., IP or SC).- Ensure the drug is completely dissolved in the vehicle before administration. |
Experimental Protocols
The following are generalized protocols. Doses and volumes should be optimized for your specific study.
Protocol 1: Oral Gavage (PO) Administration
-
Preparation: Dissolve this compound in sterile water or 0.9% saline to the desired concentration. Ensure it is fully dissolved.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth. Insert the needle gently into the esophagus and deliver the solution.
-
Volume: The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Monitoring: Observe the mouse for any signs of respiratory distress or regurgitation immediately after the procedure and monitor for expected physiological effects.
Protocol 2: Intraperitoneal (IP) Injection
-
Preparation: Prepare the this compound solution in a sterile vehicle.
-
Animal Restraint: Securely restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift forward.
-
Injection Site: Target the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall. Aspirate briefly to ensure no bodily fluids are drawn (indicating entry into an organ or vessel), then inject the solution.
-
Volume: The typical volume for IP injection in mice is 10-20 mL/kg.
-
Monitoring: Place the mouse back in its cage and monitor for any signs of distress or adverse effects.
Visualized Workflows and Pathways
Caption: Workflow for selecting an optimal administration route.
Caption: Decision tree for troubleshooting common experimental issues.
Arotinolol Hydrochloride: Technical Support Guide for DMSO Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Arotinolol Hydrochloride stock solutions prepared in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
This compound is freely soluble in DMSO.[1] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[2][3] Sonication or ultrasonic treatment is often recommended to aid dissolution.[2][4] If precipitation or phase separation occurs during preparation, gentle heating can also be used.[2][5]
Q2: What are the recommended storage conditions and shelf-life for my DMSO stock solution?
To ensure the stability and integrity of your this compound stock solution, it is crucial to store it at the correct temperature. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[2][3]
-
Apply Energy: Use an ultrasonic bath or vortex mixer to aid dissolution.[2][4] Gentle warming can also be effective.[2][5]
-
Check Concentration: Confirm that you have not exceeded the known solubility limits of this compound in DMSO.
Q4: I observed precipitation in my stock solution after thawing. Is it still usable?
Precipitation can occur if the compound falls out of solution during freezing. Before use, warm the vial to room temperature and vortex thoroughly to ensure all precipitate has redissolved. If the precipitate does not go back into solution, it may indicate degradation or saturation issues, and it is advisable to prepare a fresh stock solution.
Q5: How should I prepare aqueous working solutions from my DMSO stock for in vitro or in vivo experiments?
When preparing working solutions for experiments, add the DMSO stock solution to your aqueous buffer or media slowly while mixing. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2][5] For cell-based assays, be mindful of the final DMSO concentration, as high levels can be toxic to cells.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [4] |
| In DMSO | -80°C | 6 months - 1 year | [2][4] |
| In DMSO | -20°C | 1 month | [2] |
Table 2: Solubility of this compound in DMSO
| Concentration | Molarity (approx.) | Recommendations | Source(s) |
| 125 mg/mL | 336.44 mM | Ultrasonic recommended | [2] |
| 55 mg/mL | 134.8 mM | Sonication is recommended | [4] |
Experimental Protocols
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Allow the this compound powder (Molecular Weight: 408.00 g/mol ) and a vial of new, anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 4.08 mg to prepare 100 µL of a 100 mM stock solution.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 100 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If necessary, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear and all solid has dissolved.[2][4]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term stability.[2][4]
Visual Guides
Caption: Troubleshooting workflow for Arotinolol HCl solubility issues.
Caption: Experimental workflow for preparing Arotinolol HCl solutions.
Caption: Arotinolol HCl blocks α- and β-adrenergic receptors.
References
Arotinolol Hydrochloride interference with common research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Arotinolol Hydrochloride in common research assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmaceutical compound that acts as a non-selective alpha/beta-adrenergic receptor blocker.[1][2][3] Its dual action allows it to inhibit the effects of catecholamines on both alpha and beta-adrenergic receptors, leading to vasodilation and a decrease in heart rate and cardiac output.[4][5] It is primarily used in the treatment of essential hypertension, angina pectoris, and certain cardiac arrhythmias.[6]
Q2: How might this compound interfere with my research assays?
Given its mechanism of action, this compound has the potential to interfere with assays in several ways:
-
Direct Target Interference: In assays involving alpha or beta-adrenergic receptors, Arotinolol will act as an antagonist, directly competing with other ligands and modulating the receptor's activity.[1][4]
-
Signaling Pathway Modulation: By blocking adrenergic receptors, Arotinolol can interfere with downstream signaling pathways, such as those involving cyclic AMP (cAMP).[7][8] This can lead to misleading results in assays that measure these downstream events.
-
Off-Target Effects: Like many small molecules, Arotinolol could exhibit off-target activities at high concentrations, potentially interacting with other receptors or enzymes in a non-specific manner.
-
Assay Technology Interference: While less defined for this specific compound, there is always a possibility of interference with the assay technology itself (e.g., fluorescence quenching, light scattering, or inhibition of reporter enzymes like luciferase). This is a common issue with many small molecules in high-throughput screening (HTS).[9][10][11]
Q3: Which types of assays are most likely to be affected by this compound?
The following assays are at a higher risk of interference from this compound:
-
Receptor Binding Assays: Particularly those for alpha and beta-adrenergic receptors. Arotinolol will compete with radiolabeled or fluorescently labeled ligands.[12][13][14]
-
cAMP Assays: Assays that measure the production or inhibition of cyclic AMP downstream of G-protein coupled receptors (GPCRs), especially those involving adrenergic receptors.[15][16][17]
-
Cell-Based Assays Measuring Physiological Responses: Any cell-based assay where the endpoint is influenced by adrenergic signaling (e.g., smooth muscle contraction, cardiac myocyte beating rate, apoptosis).
-
High-Throughput Screening (HTS) Assays: In HTS campaigns, Arotinolol could be flagged as a false positive due to the aforementioned interference mechanisms.[9][18][19]
Troubleshooting Guides
Issue 1: Unexpected Inhibitory Activity in a GPCR-Based cAMP Assay
Possible Cause: Your assay may involve a GPCR that is sensitive to beta-adrenergic blockade, or Arotinolol is causing non-specific inhibition of adenylyl cyclase at the concentration tested.
Troubleshooting Steps:
-
Confirm Target Specificity:
-
Run a counter-screen using a cell line that does not express the target GPCR. If Arotinolol still shows activity, the effect is likely off-target.
-
Test Arotinolol against a panel of unrelated GPCRs. Activity across multiple receptors suggests non-specific interference.
-
-
Evaluate Downstream Effects:
-
If possible, measure a cellular response further downstream that is independent of cAMP to confirm the biological effect.
-
-
Perform a Direct Adenylyl Cyclase Inhibition Assay:
-
Use a purified adenylyl cyclase enzyme preparation and measure its activity in the presence of varying concentrations of Arotinolol. This will determine if the compound is directly inhibiting the enzyme.
-
Issue 2: Arotinolol Appears as a Hit in a High-Throughput Screen (HTS) for a Non-Adrenergic Target
Possible Cause: This could be a false positive resulting from interference with the assay technology (e.g., luciferase inhibition, fluorescence quenching) or non-specific activity due to compound aggregation.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen (for luminescence-based assays):
-
Directly test Arotinolol against the luciferase enzyme used in your assay. If it inhibits the enzyme, your primary screen results are likely false positives.
-
-
Assess for Fluorescence Interference (for fluorescence-based assays):
-
Measure the intrinsic fluorescence of Arotinolol at the excitation and emission wavelengths of your assay.
-
Determine if Arotinolol quenches the fluorescence of your reporter molecule.
-
-
Conduct a Detergent Test for Aggregation:
-
Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in the activity of Arotinolol suggests it may be forming aggregates that interfere with the assay.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values to illustrate how to present data when troubleshooting potential assay interference by this compound. These values are for illustrative purposes and should be determined experimentally.
| Assay Type | Target | Arotinolol HCl IC50 (µM) | Interpretation |
| Primary Assay | Target X (Hypothetical) | 1.5 | Potent inhibitor in the primary screen. |
| Counter-Screen | Beta-2 Adrenergic Receptor | 0.05 | High affinity for a known off-target receptor. |
| Counter-Screen | Luciferase Enzyme | > 100 | No direct inhibition of the reporter enzyme. |
| Detergent Test | Target X + 0.01% Triton X-100 | 25.0 | Significant shift in potency, suggesting aggregation. |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a specific adrenergic receptor.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-prazosin for alpha-1, [¹²⁵I]-cyanopindolol for beta).
-
This compound serial dilutions.
-
Binding buffer (e.g., Tris-HCl, MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the data and calculate the IC50 value, which can be converted to a Ki (inhibition constant).
Protocol 2: cAMP Accumulation Assay
Objective: To assess the functional antagonism of this compound on a Gs-coupled GPCR.
Materials:
-
HEK293 cells expressing the Gs-coupled receptor of interest.
-
This compound serial dilutions.
-
A known agonist for the receptor (e.g., isoproterenol (B85558) for beta-adrenergic receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Seed the cells in a microplate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Add serial dilutions of this compound and incubate for a defined pre-treatment time.
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC80).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Plot the agonist dose-response curve in the presence and absence of different concentrations of Arotinolol to determine the shift in potency and calculate the antagonist's affinity.
Visualizations
Caption: Arotinolol's mechanism of action on the beta-adrenergic signaling pathway.
Caption: Troubleshooting workflow for unexpected Arotinolol activity.
Caption: Experimental workflow for validating HTS hits and identifying interference.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. AROTINOLOL HCL | 68377-91-3 [chemicalbook.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. CAS 68377-91-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 7. Biochemical mechanisms involved in the beta-blocker-induced changes in serum lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP can raise or lower cardiac actomyosin ATPase activity depending on alpha-adrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Signaling of the Endogenous Agonists at the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Agents that elevate cAMP inhibit human neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Arotinolol Hydrochloride Concentration for in vitro Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Arotinolol Hydrochloride in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective α/β-adrenergic receptor blocker.[1][2][3] It competitively inhibits the binding of norepinephrine (B1679862) and epinephrine (B1671497) to both α- and β-adrenergic receptors, thereby blocking their downstream signaling pathways.
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: Based on in vitro studies on rat kidney cortical slices, a broad concentration range of 10⁻⁸ to 10⁻⁴ mol/L (10 nM to 100 µM) has been shown to be effective.[4] For cancer cell lines, studies with other beta-blockers like propranolol (B1214883) have used concentrations in the micromolar range (e.g., 10-100 µM).[5][6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has been successfully prepared as a stock solution in organic solvents. For example, a stock solution of 80 µg/mL can be prepared in methanol.[1][8] Given its hydrophobic nature, dissolving it in dimethyl sulfoxide (B87167) (DMSO) is also a common practice for in vitro studies.[9] Always ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: My this compound solution is precipitating in the cell culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds when diluted in aqueous media. Please refer to the detailed Troubleshooting Guide for Compound Precipitation below for a step-by-step approach to resolving this issue.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptom: Immediately upon adding the this compound stock solution to the cell culture medium, a precipitate forms, or the medium becomes cloudy over time.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility. | Perform a dose-response curve to determine the optimal and soluble concentration range for your experiment. Start with a lower concentration and titrate up. |
| "Solvent Shock" | Rapidly diluting a concentrated organic stock solution (e.g., in DMSO or methanol) into the aqueous medium can cause the compound to "crash out" of solution. | 1. Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.[2][10] 2. Step-wise dilution: Create an intermediate dilution of your stock solution in a small volume of pre-warmed medium before adding it to the final volume.[11] 3. Slow addition and mixing: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[10][11] |
| High Organic Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high, leading to cytotoxicity or affecting compound solubility upon further dilution. | Keep the final concentration of the organic solvent in the cell culture medium below 0.5%, and ideally below 0.1%.[11] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility.[10] | Test the solubility in a simpler buffer like PBS (phosphate-buffered saline) to see if media components are the issue. If so, consider using a serum-free medium for the treatment period if your experimental design allows. |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and room temperature can cause temperature shifts that affect the solubility of less soluble compounds. | Minimize the time that culture plates or flasks are outside the incubator. |
Issue 2: Inconsistent or No Effect at Expected Concentrations
Symptom: You do not observe the expected biological effect of this compound, or the results are not reproducible.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Sub-optimal Concentration | The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a thorough dose-response study to identify the EC50 (half-maximal effective concentration) for your cell line and assay. |
| Cell Line Specificity | The expression levels of α- and β-adrenergic receptors can vary significantly between different cell lines, affecting their sensitivity to this compound. | Verify the expression of adrenergic receptors in your cell line of interest through techniques like qPCR or Western blotting. |
| Degradation of the Compound | Improper storage of the stock solution can lead to degradation of this compound. | Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[3] |
| Assay Timing | The incubation time with this compound may not be sufficient to observe a biological effect. | Optimize the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.[9]
-
Aliquot the stock solution into sterile, light-protected, single-use tubes and store at -20°C or -80°C.[3]
-
-
Working Solution Preparation (Example for a final concentration of 10 µM):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration. Add the solution dropwise while gently mixing.
-
Always prepare fresh working solutions for each experiment.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in your complete cell culture medium as described in Protocol 1.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for determining the effect of this compound on cell viability.
Caption: this compound blocks both α1 and β2-adrenergic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Blockers and Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 7. Beta-blockers disrupt mitochondrial bioenergetics and increase radiotherapy efficacy independently of beta-adrenergic receptors in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]
Best practices for long-term storage of Arotinolol Hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Arotinolol (B125393) Hydrochloride powder. Below you will find troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Arotinolol Hydrochloride powder?
A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container under a nitrogen atmosphere for up to three years.[1] Alternatively, it can be kept in a dark, inert atmosphere at room temperature.[2] The container should be stored in a dry, cool, and well-ventilated area.[3]
Q2: My this compound powder has changed color. Is it still usable?
A2: this compound should be a white to light yellow crystalline powder.[4] A significant color change to orange or green may indicate degradation or contamination.[2] It is recommended to perform a purity analysis, such as HPLC, before use. If significant degradation is confirmed, the batch should be discarded according to appropriate disposal protocols.[3]
Q3: How should I handle this compound powder in the laboratory?
A3: Handle this compound in a well-ventilated area.[3] To prevent inhalation and contact, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5] Avoid the formation of dust and aerosols.[3] In case of spills, collect the material using spark-proof tools and dispose of it in a suitable, closed container.[3]
Q4: Can I store solutions of this compound? If so, under what conditions?
A4: Yes, stock solutions can be prepared and stored. For optimal stability, store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to prevent repeated freeze-thaw cycles.[6] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[6]
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 55 mg/mL (134.8 mM), and sonication may be required to aid dissolution.[1] It is also described as freely soluble in dimethylsulfoxide, slightly soluble in methanol (B129727) and water, very slightly soluble in ethanol (B145695) (99.5%), and practically insoluble in diethyl ether.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results (e.g., reduced efficacy) | Degradation of this compound due to improper storage (exposure to heat, light, humidity, or incompatible pH). | 1. Review storage conditions against the recommendations in the table below.2. Perform a quality control check (e.g., HPLC) to assess the purity of the powder or solution.3. If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments. |
| Change in physical appearance (e.g., clumping, discoloration) | - Exposure to moisture.- Degradation due to exposure to heat or light. | 1. Discard the powder if significant clumping or discoloration is observed.2. Ensure the storage container is airtight and stored in a desiccator if necessary.3. Store in a dark place to prevent photodegradation, although it is noted to be stable in sunlight.[7][8][9] |
| Difficulty dissolving the powder | - Use of an inappropriate solvent.- Low temperature of the solvent. | 1. Refer to the recommended solvents (e.g., DMSO).2. Gentle warming and sonication can aid dissolution in appropriate solvents.[1] |
Quantitative Storage Recommendations Summary
| Form | Storage Temperature | Duration | Atmosphere | Container | Reference |
| Powder | Room Temperature | Not specified | Inert, dark place | Tightly closed | [2] |
| Powder | -20°C | 3 years | Nitrogen | Tightly closed | [1] |
| Stock Solution | -20°C | 1 month | - | Aliquoted, sealed | [6] |
| Stock Solution | -80°C | 6 months | - | Aliquoted, sealed | [6] |
Experimental Protocols
Stability Assessment of this compound under Stress Conditions
This protocol is adapted from stability-indicating HPLC methods to assess the degradation of this compound.[7][8][9]
Objective: To determine the stability of this compound powder when subjected to various stress conditions.
Materials:
-
This compound powder
-
HPLC-grade methanol, glacial acetic acid, triethylamine
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
Chirobiotic V column or equivalent
-
HPLC system with UV detector
-
pH meter
-
Water bath/oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at room temperature for 7 days.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 48 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 105°C for 3 hours.[4] Dissolve a known amount in methanol to the stock concentration.
-
Photostability: Expose the solid powder to direct sunlight for an extended period. Dissolve a known amount in methanol to the stock concentration.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and alkaline samples.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using an HPLC method with a Chirobiotic V column and a mobile phase of methanol:glacial acetic acid:triethylamine (100:0.02:0.03, v/v/v) at a flow rate of 1 mL/min, with UV detection at 315 nm.[7][8][9]
-
-
Data Analysis: Compare the chromatograms of the stressed samples with that of a freshly prepared, unstressed standard solution. Calculate the percentage of degradation by observing the decrease in the peak area of the parent compound.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Factors leading to the degradation of this compound.
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. AROTINOLOL HCL | 68377-91-3 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma - Arabian Journal of Chemistry [arabjchem.org]
Addressing batch-to-batch variability of Arotinolol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of Arotinolol (B125393) Hydrochloride (A-HCl). The information is intended for researchers, scientists, and drug development professionals to navigate challenges during their experiments.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter with A-HCl, helping you identify potential causes and implement corrective actions.
Q1: We are observing significant variations in the dissolution rate between different batches of Arotinolol Hydrochloride. What are the potential causes and how can we investigate this?
A1: Inconsistent dissolution rates are a common issue stemming from variations in the physicochemical properties of the Active Pharmaceutical Ingredient (API). The primary factors to investigate are particle size distribution, crystalline form (polymorphism), and the presence of impurities.
Initial Investigation Workflow
Caption: Initial workflow for investigating dissolution rate variability.
Potential Causes and Solutions:
| Potential Cause | Experimental Investigation | Possible Solution |
| Particle Size and Surface Area | Perform particle size analysis using techniques like laser diffraction or sieve analysis. The specific surface area can be measured using the BET method.[1] Smaller particles generally have a larger surface area, leading to faster dissolution.[2] | Implement a particle size reduction step (e.g., milling) and establish a consistent particle size specification for incoming batches. |
| Polymorphism | Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and quantify different crystalline forms. Different polymorphs can have significantly different solubilities and dissolution rates. | Control the crystallization process during synthesis and purification to ensure the desired polymorphic form is consistently produced.[3][4][5][6] |
| Impurities | Utilize High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities.[7][8] Certain impurities can affect the wettability and dissolution of the API. | Optimize the synthesis and purification steps to minimize the formation of impurities.[3][5] Refer to impurity standards for identification.[7][8][9][10] |
| Residual Solvents | Gas Chromatography (GC) is the standard method for analyzing residual solvents.[2][11][12][13] Residual solvents can affect the crystal structure and physicochemical properties of the API.[11][12][14] | Implement appropriate drying techniques during manufacturing to reduce residual solvents to acceptable levels as per ICH guidelines.[11][12] |
Q2: Our HPLC analysis shows a different impurity profile between batches of this compound. What are the likely sources of these impurities?
A2: Variations in the impurity profile often point to inconsistencies in the synthesis and purification processes.
Common Sources of Impurities:
-
Starting Materials and Reagents: Impurities in the initial materials can carry through the synthesis.
-
Side Reactions: Changes in reaction conditions (temperature, pH, reaction time) can lead to the formation of by-products.[4]
-
Degradation Products: Arotinolol HCl can degrade under certain conditions, such as in the presence of acids, bases, oxidizing agents, and heat.[15]
-
Residual Solvents and Catalysts: Solvents and catalysts used in the manufacturing process may not be completely removed.[2][11][12]
Troubleshooting Impurity Variation
References
- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 2. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105646472A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN104356126A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN112300149A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. veeprho.com [veeprho.com]
- 10. Arotinolol Impurity 32 | C15H21N3O4S3 | CID 176482656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Mitigating off-target effects of Arotinolol Hydrochloride in cellular assays
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate and understand the off-target effects of Arotinolol Hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-selective antagonist with high affinity for both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2][3] Additionally, it possesses alpha-1 (α1) adrenergic receptor blocking properties, which contributes to its vasodilatory effects.[1][4] This dual α/β-adrenergic blockade is its primary mechanism for applications such as treating hypertension.[1][5] The blockade of β1-receptors in the heart reduces heart rate and cardiac output, while the blockade of α1-receptors in vascular smooth muscle leads to vasodilation.[1]
Q2: What are the principal off-target activities of this compound that I should be aware of in my cellular assays?
The most significant documented off-target activity of this compound is its binding to 5-HT1B serotonergic receptors.[6][7][8] While its affinity for β-adrenergic receptors is higher, its potency at 5-HT1B receptors is substantial and can lead to confounding effects, especially at higher concentrations. Researchers using cell lines with high expression of 5-HT1B receptors should be particularly cautious. Some non-selective beta-blockers have also been noted to have wider off-target effects, including interactions with mitochondrial bioenergetics, that may be independent of adrenergic receptor blockade.[9][10]
Q3: How can I determine if my observed cellular phenotype is due to on-target β-adrenergic blockade or an off-target effect?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-step approach is recommended:
-
Confirm Target Engagement: Use a primary assay, such as a competitive radioligand binding assay or a functional assay measuring cAMP levels, to confirm that Arotinolol is engaging the β-adrenergic receptors in your cell system at the concentrations used.[11][12]
-
Use an Orthogonal Compound: Treat cells with a structurally unrelated β-blocker that shares the same on-target mechanism (e.g., Propranolol) but has a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Pharmacological Rescue: If an off-target effect is suspected (e.g., via the 5-HT1B receptor), attempt to "rescue" the phenotype by co-treating with a specific and potent antagonist for that off-target. If the specific antagonist reverses the effect of Arotinolol, this strongly implicates the off-target pathway.
-
Dose-Response Analysis: Carefully analyze the dose-response curve. If the phenotype appears at concentrations significantly higher than those required to saturate β-adrenergic receptors (based on binding affinity data), an off-target mechanism is likely involved.
Quantitative Data Summary
The binding affinities of Arotinolol for its primary and key off-target receptors are crucial for designing experiments and interpreting results. The pKi values, representing the negative logarithm of the inhibitory constant (Ki), are summarized below. A higher pKi value indicates stronger binding affinity.
| Receptor Target | pKi Value | Calculated Ki (nM) | Reference |
| Beta-1 Adrenergic (β1) | 9.74 | 0.18 | [6][7] |
| Beta-2 Adrenergic (β2) | 9.26 | 0.55 | [6][7] |
| Serotonin (5-HT1B) | 7.97 - 8.16 | 6.9 - 10.7 | [6][7] |
Visualized Pathways and Workflows
Signaling Pathways of this compound
Caption: On-target and off-target signaling pathways for Arotinolol HCl.
Experimental Workflow for Effect Validation
Caption: Experimental workflow to validate observed cellular effects.
Troubleshooting Guide
Problem: My results with Arotinolol are inconsistent with other non-selective beta-blockers like propranolol.
-
Possible Cause 1: Alpha-1 Receptor Blockade.
-
Explanation: Unlike propranolol, Arotinolol also blocks α1-adrenergic receptors.[1] If your cell system expresses functional α1-receptors, this additional activity could be responsible for the discrepancy.
-
Solution: Check for α1-adrenergic receptor expression in your cells (e.g., via qPCR or Western blot). You can test this hypothesis by using a specific α1-antagonist (e.g., Prazosin) to see if it phenocopies the effects of Arotinolol.
-
-
Possible Cause 2: 5-HT1B Receptor Interaction.
-
Explanation: Arotinolol binds to 5-HT1B receptors, an activity not prominent with propranolol.[6][7] This off-target interaction could be driving the observed phenotype.
-
Solution: Follow the pharmacological rescue protocol (Protocol 3) using a specific 5-HT1B antagonist to block this interaction. If the phenotype is reversed, the effect is 5-HT1B-mediated.
-
Problem: I observe cellular effects at concentrations much higher than those needed to saturate β-adrenergic receptors.
-
Possible Cause: Off-target engagement.
-
Explanation: Based on the Ki values, β-adrenergic receptors should be fully occupied by Arotinolol in the low nanomolar range. If you are observing effects in the high nanomolar or micromolar range, it is highly probable that a lower-affinity off-target is being engaged.
-
Solution: Refer to Table 1. The Ki for the 5-HT1B receptor is approximately 10-50 times higher than for the β-receptors.[6][7] Your dose-response curve may reflect engagement with this target. Consider reducing the concentration of Arotinolol to a range where it is selective for β-receptors (<10 nM). If the high-concentration effect persists, it confirms an off-target mechanism.
-
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Orthogonal Assay Workflow for Validating Phenotypic Observations
Objective: To determine if a cellular phenotype (e.g., decreased proliferation) caused by Arotinolol is due to its on-target β-adrenergic blockade.
Methodology:
-
Cell Preparation: Plate cells at the desired density and allow them to adhere or stabilize for 24 hours.
-
Treatment Groups: Prepare media containing the following compounds alone and in combination:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., at EC50 concentration for the phenotype)
-
Structurally Unrelated β-Blocker (e.g., Propranolol at its EC50)
-
Isoproterenol (a β-agonist, e.g., at 1 µM)
-
Arotinolol + Isoproterenol
-
-
Procedure: a. Replace the existing media with the treatment media. b. Incubate for the desired duration (e.g., 48-72 hours for a proliferation assay). c. Measure the phenotypic endpoint (e.g., using a cell viability reagent like CellTiter-Glo®).
-
Data Analysis and Interpretation:
-
Expected On-Target Result: Both Arotinolol and Propranolol should produce a similar inhibitory effect on the phenotype. Furthermore, the β-agonist Isoproterenol should reverse the inhibitory effect of Arotinolol, demonstrating that the phenotype is linked to the β-adrenergic pathway.
-
Potential Off-Target Result: If Propranolol does not replicate the effect of Arotinolol, or if Isoproterenol fails to rescue the phenotype, an off-target mechanism is likely.
-
Protocol 2: Pharmacological Rescue using a Specific 5-HT1B Antagonist
Objective: To test the hypothesis that an observed off-target effect of Arotinolol is mediated by the 5-HT1B receptor.
Methodology:
-
Cell Preparation: Plate cells known to express 5-HT1B receptors at the desired density.
-
Treatment Groups:
-
Vehicle Control
-
This compound (at a concentration known to cause the off-target effect, e.g., >50 nM)
-
Specific 5-HT1B Antagonist (e.g., SB-224289 at 10x its Ki, typically ~200 nM)
-
Arotinolol + 5-HT1B Antagonist (pre-incubate with the antagonist for 30-60 minutes before adding Arotinolol)
-
-
Procedure: a. Pre-treat the designated wells with the 5-HT1B antagonist for 30-60 minutes. b. Add Arotinolol to the appropriate wells. c. Incubate for the required duration to observe the phenotype. d. Measure the phenotypic endpoint.
-
Data Analysis and Interpretation:
-
Confirmation of Hypothesis: If the phenotype induced by Arotinolol is significantly diminished or completely absent in the co-treated group (Arotinolol + 5-HT1B Antagonist) compared to the Arotinolol-only group, this provides strong evidence that the effect is mediated through the 5-HT1B receptor.
-
Rejection of Hypothesis: If the 5-HT1B antagonist fails to reverse the effect, the off-target action is mediated by a different, as-yet-unidentified pathway.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Beta-blockers disrupt mitochondrial bioenergetics and increase radiotherapy efficacy independently of beta-adrenergic receptors in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving Arotinolol Hydrochloride Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Arotinolol Hydrochloride in animal models. Based on its physicochemical properties, including low aqueous solubility, this compound is presumed to be a Biopharmaceutics Classification System (BCS) Class II drug. This classification suggests that its oral absorption is limited by its dissolution rate rather than its intestinal permeability.
The following guidance is based on established formulation strategies that have been successfully applied to analogous BCS Class II beta-blockers, such as Carvedilol and Nebivolol. The principles and protocols described are directly applicable to overcoming the bioavailability challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the likely reason for the low oral bioavailability of this compound?
As a presumed BCS Class II compound, the primary barrier to oral bioavailability for this compound is its poor aqueous solubility. For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluid. Poor solubility leads to a slow and incomplete dissolution process, meaning a significant fraction of the administered dose may pass through the GI tract without being absorbed, resulting in low and variable bioavailability.
Q2: Which formulation strategies are most promising for a BCS Class II drug like this compound?
The most effective strategies for BCS Class II drugs focus on enhancing the drug's dissolution rate and apparent solubility in the gastrointestinal fluid. Key approaches include:
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Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly increase its surface area and prevent recrystallization, leading to faster dissolution.[1][2]
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon contact with aqueous media in the gut.[3][4] The drug is pre-dissolved in this lipid-based system, bypassing the dissolution step entirely.
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Mucoadhesive Formulations: For drugs that may also suffer from pre-systemic metabolism or have a narrow absorption window, mucoadhesive formulations can increase the residence time at the site of absorption, such as the buccal mucosa, thereby bypassing the hepatic first-pass effect and improving bioavailability.[5][6]
Q3: My in vivo study shows low and highly variable plasma concentrations. What is the likely cause and how can I troubleshoot it?
Low and erratic plasma concentrations are classic signs of dissolution rate-limited absorption, which is expected for a BCS Class II drug.
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Cause: The extent of dissolution can be highly sensitive to the physiological conditions of the animal, such as gastric pH and the presence of food, leading to high inter-animal variability.
-
Troubleshooting:
-
Confirm Fasting State: Ensure that animals are properly fasted before dosing, as food can significantly alter GI motility and fluid composition.
-
Particle Size Reduction: While not always sufficient on its own, ensuring a consistent and small particle size (micronization) of the pure drug can provide a baseline improvement.
-
Implement an Enabling Formulation: The most effective solution is to adopt a formulation strategy that enhances dissolution, such as a solid dispersion or SNEDDS. This will reduce the formulation's dependence on GI conditions and lead to more consistent absorption.
-
Q4: How do I select the right excipients for a solid dispersion or SNEDDS formulation?
-
For Solid Dispersions: The key is to select a hydrophilic polymer in which the drug is miscible. Common choices include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene (B3416737) glycol (PEG) derivatives like Gelucires.[1][2] The selection is often guided by screening studies to assess drug-polymer miscibility and the stability of the amorphous form.
-
For SNEDDS: The process involves screening oils, surfactants, and co-surfactants for their ability to solubilize the drug.[7] The goal is to identify a combination that can dissolve a high concentration of the drug and form a stable nanoemulsion upon dilution with water. Pseudo-ternary phase diagrams are constructed to identify the optimal ratios of these components.[7]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low Cmax and AUC in pharmacokinetic study | Poor dissolution of this compound in the GI tract. | Develop a solid dispersion formulation to enhance the dissolution rate. A study on the analogous BCS Class II beta-blocker Carvedilol showed a 169% increase in bioavailability with a solid dispersion using Gelucire and TPGS.[1] |
| High variability in plasma concentration between animal subjects | Inconsistent wetting and dissolution of the drug powder in the gut. | Formulate the drug as a Self-Nanoemulsifying Drug Delivery System (SNEDDS). This pre-dissolves the drug in a lipid base, ensuring more uniform emulsification and absorption independent of GI conditions.[3] |
| Evidence of significant first-pass metabolism (low oral vs. IV bioavailability) | The drug is extensively metabolized in the liver before reaching systemic circulation. | Develop a mucoadhesive buccal film. This delivery route bypasses the portal circulation and hepatic first-pass metabolism. This has been explored for Nebivolol, which has a very low bioavailability of 12% due to extensive metabolism.[5] |
| Drug precipitates out of solution during in vitro dissolution testing of a new formulation | The formulation creates a supersaturated state that is not stable, leading to recrystallization of the drug. | For solid dispersions, incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP) into the formulation to maintain the supersaturated state in solution.[8] For SNEDDS, optimize the surfactant/co-surfactant ratio to ensure the nanoemulsion is stable upon dilution. |
Data Presentation: Pharmacokinetics of Carvedilol Formulations
The following table summarizes the pharmacokinetic parameters of a pure drug suspension of Carvedilol versus a solid dispersion formulation after oral administration to Sprague-Dawley rats. This data illustrates the potential for a solid dispersion to significantly enhance the bioavailability of a BCS Class II beta-blocker.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure Carvedilol Suspension | 9 | 158.4 ± 45.1 | 2.0 ± 0.8 | 652.7 ± 189.3 | 100 |
| Solid Dispersion (SD8 + 10% TPGS) | 9 | 362.5 ± 98.7 | 1.5 ± 0.5 | 1755.8 ± 476.2 | 269 |
| (Data extracted from Arregui et al., 2019.[1][9]) |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Fusion-Solvent Method (Adapted for Arotinolol HCl)
This protocol is adapted from a successful method used for Carvedilol.[10]
-
Excipient Selection: Select a suitable hydrophilic carrier like Gelucire 50/13 and a permeability enhancer/stabilizer like D-α-tocopheryl polyethylene glycol succinate (B1194679) (TPGS).
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Fusion: Accurately weigh the required amount of Gelucire 50/13 and melt it in a water bath at approximately 70°C.
-
Dissolution: Add the accurately weighed this compound to the molten carrier and stir until a clear, homogenous solution is obtained.
-
Addition of Stabilizer: Add TPGS (e.g., 10% w/w of the drug-carrier mixture) to the molten mixture and stir to combine.
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Adsorption: To the molten mixture, add an adsorbent like microcrystalline cellulose (B213188) and a glidant like amorphous fumed silica. Mix thoroughly until a homogenous paste is formed.
-
Cooling and Solidification: Remove the mixture from the water bath and allow it to cool and solidify at room temperature.
-
Milling and Sieving: Scrape the solidified mass and pass it through a suitable mesh sieve to obtain a free-flowing powder.
-
Storage: Store the resulting solid dispersion powder in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
This protocol is a standard procedure for evaluating the oral bioavailability of a new formulation.[8][10]
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Animal Model: Use male Sprague-Dawley rats (225-250 g) with cannulated jugular veins for blood sampling.
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Acclimatization: Allow animals to acclimatize for at least 24 hours after surgery. House them in controlled environmental conditions with free access to food and water.
-
Fasting: Fast the rats for 12 hours prior to the experiment, with free access to water.
-
Dosing:
-
Control Group: Administer a suspension of pure this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) via oral gavage.
-
Test Group: Administer a suspension of the this compound solid dispersion formulation at an equivalent dose.
-
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the jugular vein cannula into EDTA-coated tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples (e.g., 5000 rpm for 15 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. [PDF] Carvedilol solid dispersion for enhanced oral bioavailability using rat model | Semantic Scholar [semanticscholar.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and In vitro Evaluation of Mucoadhesive Buccal Films of Nebivolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Carvedilol Precipitation Inhibition by the Incorporation of Polymeric Precipitation Inhibitors Using a Stable Amorphous Solid Dispersion Approach: Formulation, Characterization, and In Vitro In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Arotinolol Hydrochloride versus Propranolol: An In Vitro Potency Comparison
In the landscape of beta-adrenergic receptor antagonists, both arotinolol (B125393) hydrochloride and propranolol (B1214883) are recognized for their therapeutic applications. Propranolol, a well-established non-selective beta-blocker, has been a cornerstone in cardiovascular medicine for decades. Arotinolol hydrochloride is a newer agent with a broader pharmacological profile, exhibiting both alpha- and beta-adrenergic receptor blocking activities. This guide provides a detailed in vitro comparison of the potency of these two compounds, supported by experimental data, to inform researchers and drug development professionals.
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for both arotinolol and propranolol involves competitive antagonism at beta-adrenergic receptors. The in vitro potency of these drugs is commonly quantified by their binding affinity (Ki) to β1 and β2 adrenergic receptor subtypes. The pKi value, which is the negative logarithm of the Ki value, is used for easier comparison; a higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi Value |
| This compound | β1 | 9.74 |
| β2 | 9.26 | |
| Propranolol | β1 | 9.02 |
| β2 | 8.90 |
Note: The pKi values for propranolol are representative values from studies using similar methodologies for comparability.
The data clearly indicates that this compound possesses a higher binding affinity for both β1 and β2 adrenergic receptors compared to propranolol. This suggests that, on a molecular level, arotinolol may be a more potent beta-blocker than propranolol in in vitro settings.
Experimental Protocols
The determination of in vitro potency for beta-adrenergic receptor antagonists typically involves competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies used in the cited studies.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (arotinolol or propranolol) for β1 and β2 adrenergic receptors.
Materials:
-
Receptor Source: Cell membranes isolated from tissues or cell lines expressing either β1 or β2 adrenergic receptors (e.g., rat cerebral cortical membranes, COS-7 cells transfected with human β1 or β2 receptors).
-
Radioligand: A radioactively labeled ligand with high affinity for beta-adrenergic receptors (e.g., 125I-Iodocyanopindolol (125I-ICYP) or [3H]-Dihydroalprenolol ([3H]-DHA)).
-
Test Compounds: this compound and propranolol at various concentrations.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the relevant signaling pathway.
Conclusion
Based on the available in vitro binding affinity data, this compound demonstrates a higher potency for both β1 and β2 adrenergic receptors compared to propranolol. This suggests that arotinolol may achieve a similar level of beta-blockade at lower concentrations than propranolol in an in vitro setting. It is important to note that arotinolol also possesses α1-adrenergic blocking properties, which contributes to its vasodilatory effects and is a key differentiator from the non-selective beta-blocker propranolol. This dual-action mechanism is not captured in the beta-receptor potency comparison but is a critical aspect of arotinolol's overall pharmacological profile. The provided experimental framework offers a basis for understanding how these potency values are derived, and the signaling pathway diagram illustrates the mechanism through which these drugs exert their effects at a cellular level.
A Head-to-Head Battle in Preclinical Models: Arotinolol Hydrochloride Versus Metoprolol
In the landscape of cardiovascular drug development, the comparative efficacy of adrenergic receptor antagonists is a subject of continuous investigation. This guide provides a detailed comparison of Arotinolol (B125393) Hydrochloride and Metoprolol, two beta-blockers with distinct pharmacological profiles, based on their performance in animal models. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Fundamental Divergence
Arotinolol Hydrochloride distinguishes itself as a non-selective β-adrenoceptor antagonist with additional α1-adrenoceptor blocking activity.[1][2][3][4] This dual-action mechanism contributes to its vasodilatory properties, which are not solely reliant on beta-blockade.[5] In contrast, Metoprolol is a selective β1-adrenoceptor antagonist, primarily targeting the heart to reduce heart rate and contractility with minimal effect on β2-receptors in the lungs and peripheral vasculature at therapeutic doses.[6][7]
Comparative Efficacy in Animal Models of Hypertension
A pivotal study in spontaneously hypertensive rats (SHR) provides direct comparative data on the long-term effects of Arotinolol and Metoprolol on key cardiovascular parameters.
Hemodynamic and Vascular Effects
| Parameter | Animal Model | This compound | Metoprolol | Reference |
| Central Arterial Pressure (CAP) | Spontaneously Hypertensive Rats (SHR) | Markedly decreased | No significant effect | [5] |
| Pulse Wave Velocity (PWV) | Spontaneously Hypertensive Rats (SHR) | Markedly decreased | No significant effect | [5] |
| Mean Blood Pressure (Direct) | Spontaneously Hypertensive Rats (SHR) | Lower than control by >20 mmHg | Lower than control by >20 mmHg | [2] |
| Heart Rate | Spontaneously Hypertensive Rats (SHR) | Significantly decreased | Significantly decreased | [2] |
| Mean Blood Pressure | Anesthetized Dogs | Dose-dependent decrease (1 µg/kg - 3 mg/kg) | - | [1] |
| Heart Rate | Anesthetized Dogs | Dose-dependent decrease (1 µg/kg - 3 mg/kg) | - | [1] |
| Cardiac Output | Anesthetized Dogs | Dose-dependent decrease (1 µg/kg - 3 mg/kg) | - | [1] |
Cardiac and Vascular Remodeling
| Parameter | Animal Model | This compound | Metoprolol | Reference |
| Aortic Collagen Deposition | Spontaneously Hypertensive Rats (SHR) | Reduced compared to Metoprolol group | - | [5] |
| eNOS Phosphorylation in Aorta | Spontaneously Hypertensive Rats (SHR) | Significantly increased compared to Metoprolol group | No significant change | [5] |
| Endothelium-Dependent Vasodilation | Spontaneously Hypertensive Rats (SHR) | Increased vasodilatory response to acetylcholine (B1216132) | No effect | [5] |
| Vascular Lesions | Spontaneously Hypertensive Rats (SHR) | Significantly reduced incidence | - | [2] |
Signaling Pathways and Mechanisms
The differential effects of Arotinolol and Metoprolol can be attributed to their distinct interactions with adrenergic signaling pathways. Arotinolol's dual α/β blockade leads to a more pronounced effect on vascular tone and remodeling, partially through the nitric oxide (NO) pathway.
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Study
-
Animal Model: Sixteen-week-old male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[5]
-
Drug Administration:
-
Key Measurements:
-
Hemodynamics: Central arterial pressure (CAP) and pulse wave velocity (PWV) were measured via catheter pressure transducers.[5]
-
Vascular Function: Endothelium-dependent vasodilation in response to acetylcholine was assessed in isolated thoracic aortic rings.[5]
-
Biochemical Analysis: Aortic collagen content was determined by biochemistry assay and immunohistochemistry. Endothelial nitric oxide synthase (eNOS) and its phosphorylated form (p-eNOS) were analyzed by Western blotting.[5]
-
References
- 1. Hemodynamic effects of arotinolol in anesthetized dogs and its affinities for adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic effects of arotinolol (S-596) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible alpha-adrenoceptor blocking activity of arotinolol (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of arotinolol on hemodynamics and adrenergically induced renin release and renal vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Improved Aortic Stiffness by Arotinolol in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
In Vitro Validation of Arotinolol Hydrochloride's Adrenergic Receptor Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Arotinolol (B125393) Hydrochloride's engagement with its primary adrenergic receptor targets. Arotinolol Hydrochloride is a non-selective β-adrenergic and α1-adrenergic receptor antagonist.[1] Its dual-receptor blockade leads to its therapeutic effects in conditions such as hypertension, angina pectoris, and essential tremor. To contextualize its performance, this guide presents supporting experimental data for Arotinolol and compares it with two other well-established adrenergic receptor antagonists with similar multimodal mechanisms of action: Carvedilol (B1668590) and Labetalol.
Comparative Analysis of Adrenergic Receptor Binding Affinity
The binding affinity of a drug to its receptor is a critical determinant of its potency and selectivity. In vitro radioligand binding assays are the gold standard for quantifying this interaction, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A higher pKi value indicates a stronger binding affinity.
The data presented in Table 1 summarizes the in vitro binding affinities of Arotinolol, Carvedilol, and Labetalol for α1, β1, and β2 adrenergic receptors.
| Compound | Receptor Subtype | pKi | Species/Tissue Source |
| Arotinolol | β1-adrenergic | 9.74 | Rat cerebral cortical membranes |
| β2-adrenergic | 9.26 | Rat cerebral cortical membranes | |
| α1-adrenergic | High Affinity (qualitative) | N/A | |
| Carvedilol | α1A-adrenergic | 7.9 | Human embryonic kidney (HEK293) cells |
| α1B-adrenergic | 8.6 | Human embryonic kidney (HEK293) cells | |
| α1D-adrenergic | 8.9 | Human embryonic kidney (HEK293) cells | |
| β1-adrenergic | 8.4 | Human embryonic kidney (HEK293) cells | |
| β2-adrenergic | 8.0 | Human embryonic kidney (HEK293) cells | |
| Labetalol | α1-adrenergic | N/A (β:α antagonism ratio ~7:1) | Human |
| β-adrenergic (non-selective) | N/A (β:α antagonism ratio ~7:1) | Human |
Table 1: Comparative In Vitro Binding Affinities (pKi) of Arotinolol, Carvedilol, and Labetalol for Adrenergic Receptors.
Functional Antagonism at Adrenergic Receptors
Beyond binding, it is crucial to assess the functional consequences of drug-receptor interaction. For antagonists, this is typically quantified by their ability to inhibit the response induced by an agonist. The potency of an antagonist is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Due to the limited availability of directly comparable in vitro functional data for Arotinolol using the pA2 metric, a comprehensive quantitative comparison is challenging. However, existing literature indicates that Arotinolol is a potent antagonist at both β- and α1-adrenergic receptors.[2][3] For Carvedilol, its potent α1-blocking activity is well-documented.[4] Labetalol's functional antagonism is often described by the ratio of its β- to α-blocking activity, which is approximately 7:1.[5]
Signaling Pathways and Experimental Workflows
The interaction of these antagonists with their respective adrenergic receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows used to characterize these drugs.
Caption: Adrenergic receptor signaling pathways and points of antagonism.
Caption: Workflow for radioligand binding assays.
Caption: Workflow for β-adrenergic functional antagonism assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize this compound and its comparators.
Radioligand Binding Assay for Adrenergic Receptors
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Cells or tissues expressing the adrenergic receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
The prepared membranes are incubated with a specific radioligand (e.g., [³H]-prazosin for α1 receptors, [¹²⁵I]-cyanopindolol for β receptors) at a fixed concentration.
-
A range of concentrations of the unlabeled antagonist (Arotinolol, Carvedilol, or Labetalol) is added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
3. Separation and Quantification:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Antagonism Assay: cAMP Measurement for β-Adrenergic Receptors
This assay determines the potency of an antagonist by measuring its ability to block agonist-induced production of the second messenger cyclic AMP (cAMP).
1. Cell Culture:
-
A cell line stably or transiently expressing the β1 or β2 adrenergic receptor is cultured in appropriate media.
2. Antagonist Pre-incubation:
-
The cells are pre-incubated with increasing concentrations of the antagonist (Arotinolol, Carvedilol, or Labetalol) for a defined period.
3. Agonist Stimulation:
-
A fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to the cells to stimulate adenylyl cyclase and induce cAMP production.
4. cAMP Quantification:
-
After a specific incubation time, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
-
The IC50 values can be used to calculate the pA2 value using the Schild equation, providing a measure of the antagonist's potency.
Functional Antagonism Assay: Inositol (B14025) Monophosphate (IP1) Accumulation for α1-Adrenergic Receptors
This assay assesses the functional antagonism at Gq-coupled α1-adrenergic receptors by measuring the accumulation of a downstream second messenger, inositol monophosphate (IP1).
1. Cell Culture:
-
A cell line expressing the α1-adrenergic receptor subtype of interest is cultured.
2. Antagonist Pre-incubation:
-
Cells are pre-incubated with a range of concentrations of the antagonist.
3. Agonist Stimulation:
-
A fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine) is added to stimulate the Gq signaling pathway, leading to the production of inositol trisphosphate (IP3), which is rapidly metabolized to IP1.
-
Lithium chloride (LiCl) is often included to inhibit the degradation of IP1, allowing it to accumulate.
4. IP1 Quantification:
-
After stimulation, the cells are lysed.
-
The accumulated IP1 is measured using a competitive immunoassay, such as the HTRF IP-One assay.[6][7]
5. Data Analysis:
-
The concentration of the antagonist that causes a 50% inhibition of the agonist-induced IP1 accumulation (IC50) is determined.
-
These values can be used to calculate the pA2, indicating the antagonist's potency at the α1-adrenergic receptor.[8]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. The alpha/beta-adrenergic receptor blocker arotinolol activates the thermogenesis of brown adipose tissue in monosodium-L-glutamate-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labetalol: an alpha- and beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Arotinolol Hydrochloride: A Comparative Guide to Off-Target Effects in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Arotinolol Hydrochloride, a nonselective α/β-adrenergic receptor blocker, in the context of preclinical research. By examining its binding affinity against a panel of receptors and comparing it with other commonly used beta-blockers—Metoprolol, Carvedilol, and Labetalol—this document aims to offer a valuable resource for assessing the selectivity and potential side-effect profile of Arotinolol. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the key assays are provided.
On-Target and Off-Target Binding Profile
This compound is known to exhibit high affinity for its primary targets, the β1- and β2-adrenergic receptors, and also for the α1-adrenergic receptor.[1] Notably, preclinical studies have identified a significant off-target interaction with the serotonin (B10506) 5HT1B receptor.[2][3][4] The binding affinities of Arotinolol and comparator drugs at these key on- and off-targets are presented in Table 1.
Table 1: Comparative Receptor Binding Affinities (pKi)
| Target | This compound | Metoprolol | Carvedilol | Labetalol |
| β1-Adrenergic Receptor | 9.74[2][3] | 7.73 (S-enantiomer) | ~8.0 | ~8.0 |
| β2-Adrenergic Receptor | 9.26[2][3] | 6.28 (S-enantiomer) | ~8.0 | ~7.5 |
| α1-Adrenergic Receptor | High Affinity[1] | Low Affinity | ~7.0 | ~6.5 |
| 5HT1B Receptor | 7.97 - 8.16[2][3] | Data Not Available | Data Not Available | Data Not Available |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for comparator drugs are representative values from public sources and may vary between studies.
Broad-Panel Off-Target Screening
To provide a more comprehensive safety profile, it is standard practice in preclinical drug development to screen compounds against a broad panel of receptors, ion channels, and enzymes. While a complete screening panel data set for this compound is not publicly available, Table 2 presents a representative comparison based on typical safety pharmacology panels. This table highlights potential areas for further investigation.
Table 2: Representative Off-Target Safety Pharmacology Profile (% Inhibition at 10 µM)
| Target Class | Representative Targets | This compound | Metoprolol | Carvedilol | Labetalol |
| GPCRs (Non-Adrenergic) | 5HT2A, Dopamine D2, Muscarinic M1 | <20% | <20% | 20-50% (5HT2A) | <20% |
| Ion Channels | hERG, Nav1.5, Cav1.2 | <20% | <20% | 20-50% (hERG) | <20% |
| Enzymes | PDE4, COX-2 | <20% | <20% | <20% | <20% |
| Transporters | SERT, NET | <20% | <20% | <20% | <20% |
Note: The data in this table is illustrative and based on general knowledge of the compound classes. Specific experimental results for Arotinolol across such a panel are needed for a definitive profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Adrenergic and Serotonergic Receptors
This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and comparator drugs for β1, β2, α1, and 5HT1B receptors.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably transfected with the human receptor of interest (e.g., ADRB1, ADRB2, ADRA1A, HTR1B).
-
Radioligand:
-
[¹²⁵I]-Iodocyanopindolol (ICYP) for β1 and β2 receptors.
-
[³H]-Prazosin for α1 receptors.
-
[³H]-GR125743 for 5HT1B receptors.
-
-
Test Compounds: this compound, Metoprolol, Carvedilol, Labetalol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled ligand (for non-specific binding determination, e.g., 10 µM Propranolol for β receptors).
-
25 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd value.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Workflows
To better understand the implications of on- and off-target effects, the following diagrams illustrate the primary signaling pathway of Arotinolol and a typical workflow for off-target screening.
References
A Head-to-Head Comparison of Arotinolol and Labetalol in Canine Models
For researchers and drug development professionals navigating the landscape of adrenergic receptor antagonists, understanding the nuanced differences between agents is paramount. This guide provides a comprehensive, data-driven comparison of arotinolol (B125393) and labetalalol, two drugs with dual alpha- and beta-adrenergic blocking properties, based on findings from canine models.
Executive Summary
Both arotinolol and labetalol (B1674207) are potent antihypertensive agents that exert their effects through the blockade of alpha- and beta-adrenergic receptors. While they share this dual mechanism, studies in canine models reveal key distinctions in their hemodynamic effects and potency. Arotinolol appears to cause a more pronounced reduction in heart rate at lower doses compared to propranolol (B1214883), a standard beta-blocker. Labetalol, on the other hand, has been shown to decrease peripheral vascular resistance without a significant alteration in cardiac output. Notably, in a comparative study, arotinolol was found to improve regional myocardial dysfunction in a manner similar to propranolol, whereas labetalol did not demonstrate this beneficial effect, potentially due to a significant reduction in coronary blood flow secondary to systemic hypotension.[1][2]
Data Presentation: Hemodynamic Effects in Canine Models
The following table summarizes the key quantitative data on the hemodynamic effects of arotinolol and labetalol observed in various canine model studies.
| Parameter | Arotinolol | Labetalol |
| Mechanism of Action | α- and β-adrenoceptor blocker[3][4][5] | α- and β-adrenoceptor blocker[6][7][8][9][10] |
| Mean Blood Pressure | Dose-dependent decrease[3][4] | Decreased[6][7][11] |
| Heart Rate | Dose-dependent decrease[3][4] | Decreased[7][11], Unchanged[6], or Increased[12][13] |
| Cardiac Output | Decreased[3] | Reduced[6] or Unchanged[13] |
| Total Peripheral Resistance | Increased at lower doses, less increase at higher doses[3] | Decreased[7][8] or Unchanged[7] |
| Coronary Blood Flow | Decreased[3] | Significantly reduced[1][2] |
| Myocardial Contractility (LV dP/dt) | Decreased[3] | Reduced[8] |
| Regional Myocardial Dysfunction | Improved[1][2] | Not improved[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key canine studies for both arotinolol and labetalol.
Arotinolol Experimental Protocol
One study investigated the hemodynamic effects of arotinolol in anesthetized dogs.[3] The animals were administered arotinolol in a dose range of 1 µg/kg to 3 mg/kg. The researchers measured mean blood pressure, heart rate, cardiac output, the maximum rate of left ventricular pressure rise, and coronary blood flow. To assess its receptor blocking activity, the study also examined the drug's effect on the responses to isoproterenol (B85558) (a beta-agonist) and phenylephrine (B352888) (an alpha-agonist).[3]
In another experiment focusing on regional myocardial dysfunction, anesthetized dogs were subjected to a constriction of the left circumflex coronary artery.[1][2] Arotinolol was then administered intravenously to assess its impact on regional myocardial function, measured as segment shortening (%SS).[1][2]
Labetalol Experimental Protocol
The hemodynamic effects of labetalol have been studied in both anesthetized and conscious dogs. In one study, anesthetized dogs received an intravenous dose of 15 mg/kg of labetalol, and parameters such as mean arterial pressure, cardiac output, and regional blood flow were measured using the microsphere technique.[6] Another study in conscious dogs involved an intravenous injection of 0.5 mg/kg of labetalol, with subsequent measurement of total peripheral resistance, blood pressure, and heart rate.[7]
A randomized clinical trial in isoflurane-anesthetized dogs that had received dexmedetomidine (B676) as a pre-anesthetic medication investigated the effects of a 0.1 mg/kg intravenous dose of labetalol on cardiovascular function.[12] In a study comparing it to arotinolol and propranolol, labetalol was administered intravenously to anesthetized dogs with induced regional myocardial dysfunction to evaluate its effect on segment shortening.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes described, the following diagrams have been generated.
References
- 1. Comparative effects of arotinolol, labetalol and propranolol on regional myocardial dysfunction induced by flow-limiting coronary stenosis in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effects of Arotinolol, Labetalol and Propranolol on Regional Myocardial Dysfunction Induced by Flow-Limiting Coronary Stenosis in Anesthetized Dogs [jstage.jst.go.jp]
- 3. Hemodynamic effects of arotinolol in anesthetized dogs and its affinities for adrenoceptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of arotinolol on hemodynamics and adrenergically induced renin release and renal vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible alpha-adrenoceptor blocking activity of arotinolol (S-596), a new beta-adrenoceptor blocking agent in isolated dog coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemodynamic effects of labetalol-induced hypotension in the anaesthetized dog. | Semantic Scholar [semanticscholar.org]
- 7. Hemodynamic effects of labetalol in the dog. Comparative study in the anesthetized open-chest dog and in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labetalol - Wikipedia [en.wikipedia.org]
- 11. [Effects of labetalol on the circulatory system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haemodynamic effects of labetalol in isoflurane-anaesthetized dogs that received dexmedetomidine: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct vasodilatation by labetalol in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of Arotinolol Hydrochloride and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic properties of arotinolol (B125393) hydrochloride and its primary metabolite, AC-623. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Executive Summary
Arotinolol hydrochloride is a non-selective β-adrenergic and α1-adrenergic receptor antagonist.[1][2] Its pharmacodynamic profile is characterized by its high affinity for β1 and β2-adrenergic receptors, contributing to its negative chronotropic and inotropic effects, and its blockade of α1-adrenergic receptors, leading to vasodilation.[1][2] The S-enantiomer of arotinolol is the primary form that undergoes metabolism, yielding the main metabolite, AC-623.[3] Experimental evidence indicates that AC-623 retains β-adrenergic blocking activity, although it is less potent than the parent compound, arotinolol.[4] This guide details the available quantitative data on receptor binding and functional activity, alongside the experimental protocols used for their determination.
Data Presentation
The following tables summarize the key quantitative pharmacodynamic parameters for this compound and its metabolite, AC-623.
Table 1: Adrenergic Receptor Binding Affinity
| Compound | Receptor | pKi |
| This compound | β1-Adrenergic | 9.74[5] |
| β2-Adrenergic | 9.26[5] | |
| AC-623 | β-Adrenergic | Data Not Available |
| This compound | α1-Adrenergic | Data Not Available |
| AC-623 | α1-Adrenergic | Data Not Available |
Table 2: Functional Antagonism of Isoproterenol-Induced Effects
| Compound | Assay | Potency |
| This compound | Inhibition of Isoproterenol-Induced Renin Release | More Potent[4] |
| AC-623 | Inhibition of Isoproterenol-Induced Renin Release | Less Potent than Arotinolol[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (pKi) of this compound for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Rat cerebral cortical membranes were prepared as the source of β-adrenergic receptors.
-
Radioligand: 125I-ICYP (Iodocyanopindolol) was used as the radioligand, which binds to both β1 and β2-adrenergic receptors.
-
Assay Conditions: The binding assay was performed in a suitable buffer system at a defined temperature and incubation time to reach equilibrium.
-
Competition Binding: Increasing concentrations of this compound were incubated with the membrane preparation and a fixed concentration of 125I-ICYP.
-
Separation of Bound and Free Radioligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value (the concentration of arotinolol that inhibits 50% of the specific binding of the radioligand). The pKi value was then calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Inhibition of Isoproterenol-Induced Renin Release in Rat Kidney Cortical Slices
Objective: To compare the β-blocking potency of arotinolol and its metabolite, AC-623, by assessing their ability to inhibit isoproterenol-stimulated renin release.
Methodology:
-
Tissue Preparation: Kidney cortical slices were prepared from rats.
-
Incubation: The slices were incubated in a physiological buffer.
-
Stimulation: Renin release was stimulated by the addition of the β-agonist isoproterenol (B85558) (10-6 mol/l).
-
Inhibition: The ability of various concentrations of arotinolol (10-8 to 10-4 mol/l) and AC-623 to inhibit the isoproterenol-induced renin release was measured.
-
Renin Activity Measurement: Renin activity in the incubation medium was determined by radioimmunoassay of angiotensin I generation.
-
Data Analysis: The inhibitory potency of arotinolol and AC-623 was compared based on their concentration-dependent inhibition of isoproterenol-stimulated renin release.[4]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Arotinolol Hydrochloride: A Comparative Guide to its GPCR Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of Arotinolol Hydrochloride with other G-protein coupled receptors (GPCRs). This compound is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties, primarily used in the management of hypertension and certain cardiovascular conditions.[1][2][3] Understanding its interactions with other GPCRs is crucial for predicting potential off-target effects and exploring new therapeutic applications.
Quantitative Analysis of GPCR Binding Affinity
The following table summarizes the known binding affinities of this compound for various GPCRs. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi | Primary Transduction Pathway | Reference |
| Adrenergic Receptors | |||
| Beta-1 (β1) | 9.74 | Gs (Stimulatory) | [4] |
| Beta-2 (β2) | 9.26 | Gs (Stimulatory) | [4] |
| Beta-3 (β3) | 5.7 (pKB) | Gs (Stimulatory) | [5] |
| Alpha-1 (α1) | High Affinity* | Gq (Inhibitory) | [2][3] |
| Serotonin (B10506) Receptors | |||
| 5-HT1B | 7.97 - 8.16 | Gi/o (Inhibitory) | [4] |
*While the high affinity of Arotinolol for α1-adrenergic receptors is qualitatively established, specific pKi values were not available in the reviewed literature. Arotinolol is described as a very weak partial agonist and antagonist at the β3-adrenergic receptor.[5]
Signaling Pathways and Cross-Reactivity Overview
The following diagram illustrates the primary signaling pathways of this compound at its main targets and its known cross-reactivity with the 5-HT1B receptor.
Caption: Arotinolol's primary and cross-reactive GPCR interactions.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from radioligand binding assays. Below is a generalized protocol for such an assay, based on standard methodologies.
Radioligand Binding Assay (General Protocol)
This competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target GPCR are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]iodocyanopindolol for β-adrenergic receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
The membrane preparation to initiate the binding reaction.
-
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound demonstrates high affinity for its primary targets, the β1, β2, and α1-adrenergic receptors. Additionally, it exhibits significant cross-reactivity with the 5-HT1B serotonin receptor. The available data on its interaction with the β3-adrenergic receptor suggests a much lower affinity. Further comprehensive screening of Arotinolol against a broader panel of GPCRs would be beneficial to fully elucidate its selectivity profile and to identify any other potential off-target interactions that could have clinical implications. The experimental protocols described provide a foundation for researchers aiming to replicate or expand upon these findings.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Arotinolol is a weak partial agonist on beta 3-adrenergic receptors in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Arotinolol Demonstrates Efficacy in Tremor Reduction, Validated by Accelerometry
For researchers, scientists, and drug development professionals, objective measurement is paramount in validating new therapeutic agents. Arotinolol (B125393), a β-adrenergic blocker, has shown promise in the management of essential tremor, with its anti-tremor effects quantitatively validated using accelerometry. This comparison guide provides an objective analysis of Arotinolol's performance, supported by available experimental data, and contrasts it with other therapeutic alternatives.
Arotinolol has been demonstrated to significantly reduce the amplitude of both postural and action tremors in patients with essential tremor. A key study involving 15 patients who received 30 mg of arotinolol daily for eight weeks reported a notable decrease in tremor amplitude as measured by accelerometer readings[1]. This finding suggests that the therapeutic action of beta-blockers in essential tremor is likely mediated by peripheral β-adrenergic receptors[1].
Comparative Efficacy of Arotinolol
While direct, extensive comparative trials using accelerometry are limited, a multicenter, randomized, crossover study compared the efficacy of arotinolol with the commonly prescribed beta-blocker, propranolol (B1214883), in 161 patients with essential tremor. The study, which evaluated various dosages (arotinolol: 10, 20, 30 mg/day; propranolol: 40, 80, 160 mg/day), found arotinolol to be as effective as propranolol in reducing tremor. Notably, motor performance scores indicated a more significant effect for arotinolol over propranolol[2]. However, this study primarily relied on a self-reported disability scale and motor performance scores rather than exclusively on accelerometry data for all endpoints[2].
Another study focusing on drug-induced tremors also reported that arotinolol treatment led to the almost complete resolution of tremors in three psychiatric patients[3]. While not a direct study on essential tremor, this further supports the anti-tremor properties of arotinolol.
| Drug Class | Drug | Key Accelerometry Findings | Other Relevant Findings |
| β-Adrenergic Blocker | Arotinolol | Significant reduction in postural and action tremor amplitude[1]. | As effective as propranolol, with some motor performance scores showing greater improvement. Effective in drug-induced tremor[2][3]. |
| β-Adrenergic Blocker | Propranolol | Used as a comparator; accelerometry has been used to quantify its dose-response relationship, showing maximum tremor suppression between 160 and 320 mg/day. | A first-line treatment for essential tremor. One study showed it to be subjectively preferred over atenolol (B1665814) by some patients[4]. |
| β-Adrenergic Blocker | Atenolol | Suppressed tremor intensity, with no significant difference from propranolol[4]. | A cardioselective beta-blocker, offering an alternative for patients who cannot tolerate non-selective beta-blockers[4]. |
| Anticonvulsant | Zonisamide | One study showed significant improvement in tremor amplitude as assessed by accelerometry, although the total clinical score did not significantly improve[5]. | Considered a second-line therapy for essential tremor. |
Experimental Protocols
Accelerometry for Tremor Quantification
The objective measurement of tremor is crucial for evaluating the efficacy of anti-tremor medications. Accelerometry provides a non-invasive and quantitative method to assess tremor characteristics such as frequency and amplitude.
A typical experimental setup involves:
-
Sensor Placement: A tri-axial accelerometer is securely attached to the distal phalanx of the patient's index finger or wrist of the limb being assessed.
-
Tremor Elicitation: Patients are asked to perform specific tasks to elicit different types of tremors.
-
Postural Tremor: The patient extends their arms horizontally in front of them.
-
Action (Kinetic) Tremor: The patient performs a goal-directed movement, such as finger-to-nose testing or drawing a spiral.
-
-
Data Acquisition: The accelerometer records the acceleration of the limb in three dimensions (x, y, and z axes) at a specified sampling frequency (e.g., 100 Hz).
-
Data Analysis: The raw acceleration data is processed to quantify tremor. This typically involves:
-
Filtering: Applying a band-pass filter to isolate the tremor frequency band (typically 4-12 Hz for essential tremor).
-
Spectral Analysis: Using a Fast Fourier Transform (FFT) to determine the dominant tremor frequency and the power (amplitude) of the tremor at that frequency. The area under the curve of the power spectral density within the tremor frequency band is a common metric for tremor intensity[6].
-
Below is a DOT script for a generalized experimental workflow for validating anti-tremor effects using accelerometry.
Signaling Pathways in Essential Tremor
The pathophysiology of essential tremor is not fully understood, but it is thought to involve oscillations within the cerebello-thalamo-cortical motor loop. Key neurotransmitter systems implicated include the GABAergic and glutamatergic pathways within the cerebellum. A leading hypothesis suggests that a dysfunction in the GABAergic system, which provides inhibitory input to the deep cerebellar nuclei, leads to disinhibition and subsequent rhythmic firing that drives the tremor[7].
Beta-blockers like arotinolol are thought to exert their anti-tremor effects primarily through peripheral mechanisms. The blockade of β2-adrenergic receptors in muscle spindles is believed to be a key mechanism of action[8][9][10]. This peripheral action is supported by the observation that peripherally acting beta-blockers are effective in reducing tremor[1].
The following DOT script illustrates the hypothesized signaling pathway involved in essential tremor and the site of action for beta-blockers.
References
- 1. Treatment of essential tremor with arotinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter randomized crossover multiple-dose comparison study of arotinolol and propranolol in essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenobarbital and propranolol in essential tremor | Semantic Scholar [semanticscholar.org]
- 4. Atenolol vs. propranolol in essential tremor. A controlled, quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence-based guideline update: Treatment of essential tremor: Report of the Quality Standards Subcommittee of the American Academy of Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Essential tremor - Wikipedia [en.wikipedia.org]
- 8. The tremorolytic action of beta-adrenoceptor blockers in essential, physiological and isoprenaline-induced tremor is mediated by beta-adrenoceptors located in a deep peripheral compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-adrenoreceptor mechanisms in essential tremor; a double-blind placebo controlled trial of metoprolol, sotalol and atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Beta-adrenoreceptor mechanisms in essential tremor: a comparative single dose study of the effect of a non-selective and a beta-2 selective adrenoreceptor antagonist. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Vasorelaxant Properties of Arotinolol and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the vasorelaxant properties of Arotinolol (B125393) and other prominent beta-blockers, including Carvedilol (B1668590), Nebivolol (B1214574), Labetalol, and Propranolol (B1214883). The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction to Vasodilating Beta-Blockers
Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and heart failure. While their primary mechanism involves the blockade of beta-adrenergic receptors, several "third-generation" beta-blockers exhibit additional vasodilatory properties.[1][2] This vasodilation contributes to their antihypertensive efficacy by reducing peripheral vascular resistance.[1] The mechanisms underlying this vasodilation are diverse and drug-specific, offering different therapeutic advantages. This guide focuses on Arotinolol, a nonselective α/β-adrenergic receptor blocker, and compares its vasorelaxant effects with other beta-blockers known for their vasodilating capabilities.[3][4][5][6]
Mechanisms of Vasorelaxation
The vasorelaxant effects of the compared beta-blockers are mediated by one or more of the following mechanisms:
-
α1-Adrenergic Receptor Blockade: This mechanism involves the inhibition of α1-adrenergic receptors on vascular smooth muscle cells, leading to relaxation and vasodilation. Arotinolol, Carvedilol, and Labetalol exhibit this property.[1][3][6][7][8]
-
Nitric Oxide (NO) Production: Some beta-blockers stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to vascular smooth muscle cells, activating guanylate cyclase, which increases cyclic guanosine (B1672433) monophosphate (cGMP) levels and causes vasorelaxation. Arotinolol, Nebivolol, Carvedilol, and Propranolol have been shown to induce NO-mediated vasodilation.[9][10][11][12][13]
-
Potassium Channel Activation: Opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and causes vasorelaxation. Arotinolol has been reported to involve potassium channels in its vasodilatory effect.
-
β2-Adrenergic Receptor Agonism: Some beta-blockers, like Nebivolol, possess agonistic activity at β2- or β3-adrenergic receptors in the endothelium, which can stimulate NO production.[10][14][15]
Comparative Data on Vasorelaxant Potency
The following table summarizes the available quantitative data on the vasorelaxant potency of Arotinolol and other beta-blockers. It is important to note that the experimental conditions, such as the type of vascular bed and the contractile agent used, can significantly influence the results.
| Beta-Blocker | Primary Vasodilatory Mechanism(s) | Reported EC50/pD2 Values | Experimental Model | Reference |
| Arotinolol | α1-Blockade, NO Production, K+ Channel Activation | Not explicitly found in searches | Rat thoracic aorta | [13] |
| Carvedilol | α1-Blockade, NO Production, Antioxidant properties | Not explicitly found in searches | - | [7][16] |
| Nebivolol | NO Production (β3-Agonism) | EC50: ~7.8 µM | Rat basilar artery | [17] |
| Labetalol | α1-Blockade, Non-selective β-Blockade | Not explicitly found in searches | - | [1] |
| Propranolol | NO Production, Calcium Influx Blockade | EC50: >10 µM (concentration-dependent relaxation) | Rat aorta and mesenteric artery | [11][12][18] |
EC50: Half maximal effective concentration; pD2: Negative logarithm of the EC50. Note: Direct comparative studies providing EC50 values for all listed beta-blockers under identical experimental conditions are limited. The provided values are indicative and sourced from individual studies.
Signaling Pathways of Vasorelaxation
The signaling pathways involved in the vasorelaxant effects of these beta-blockers are complex and multifaceted. The following diagrams illustrate the key pathways for Arotinolol, Carvedilol, and Nebivolol.
Caption: Arotinolol-induced vasorelaxation pathways.
Caption: Carvedilol's dual vasorelaxant mechanisms.
Caption: Nebivolol's NO-mediated vasorelaxation.
Experimental Protocols
Ex Vivo Aortic Ring Vasorelaxation Assay
This assay is a standard method to assess the vasorelaxant properties of pharmacological compounds.[19][20]
Objective: To determine the concentration-dependent vasorelaxant effect of a test compound on isolated arterial rings pre-contracted with a vasoconstrictor agent.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Phenylephrine (B352888) (vasoconstrictor)
-
Test compounds (Arotinolol, Carvedilol, etc.)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded experiments, gently rub the intimal surface of the rings with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to a force-displacement transducer to record isometric tension.
-
Apply a resting tension of 2 g to each ring and allow it to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Contraction and Viability Check:
-
After equilibration, contract the rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, assess the integrity of the endothelium by adding acetylcholine (B1216132) (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium. In endothelium-denuded rings, acetylcholine should not induce relaxation.
-
-
Vasorelaxation Assay:
-
Wash the rings and allow them to return to the baseline tension.
-
Pre-contract the rings again with phenylephrine (1 µM).
-
Once a stable plateau of contraction is reached, cumulatively add the test compound (e.g., Arotinolol) in increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).
-
Experimental Workflow Diagram
Caption: Workflow for the ex vivo aortic ring assay.
Conclusion
Arotinolol demonstrates a multifaceted vasorelaxant profile, engaging α1-adrenergic blockade, nitric oxide production, and potentially potassium channel activation. This distinguishes it from more selective beta-blockers. In comparison, Carvedilol also exhibits a dual mechanism of α1-blockade and NO-mediated vasodilation, coupled with antioxidant properties. Nebivolol's vasorelaxant effect is primarily attributed to its unique agonistic activity at β3-adrenergic receptors, leading to NO release. Labetalol's vasodilation is mainly due to its α1-blocking activity. Propranolol, a first-generation non-selective beta-blocker, also shows some NO-dependent vasorelaxation at higher concentrations.
The choice of a specific vasodilating beta-blocker in a research or clinical setting will depend on the desired pharmacological profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation and comparative studies in the field of cardiovascular pharmacology.
References
- 1. The vasodilatory beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of vasodilatory beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Arotinolol Hydrochloride used for? [synapse.patsnap.com]
- 7. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experimental evidences of nitric oxide-dependent vasodilatory activity of nebivolol, a third-generation beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasorelaxing effects of propranolol in rat aorta and mesenteric artery: a role for nitric oxide and calcium entry blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preventive effects of carvedilol on nitrate tolerance--a randomized, double-blind, placebo-controlled comparative study between carvedilol and arotinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Beta-1-Receptor Blocker Nebivolol Elicits Dilation of Cerebral Arteries by Reducing Smooth Muscle [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of propranolol on the myocardial contractility of normotensive and spontaneously hypertensive rabbits: relationship of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. reprocell.com [reprocell.com]
Safety Operating Guide
Arotinolol Hydrochloride: Protocols for Safe Disposal
For researchers, scientists, and drug development professionals, the proper disposal of Arotinolol Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both human health and the environment. This compound is classified as toxic if swallowed, necessitating careful handling and disposal in accordance with hazardous waste regulations.[1][2]
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Chemical-impermeable gloves that have been inspected before use.[1]
-
Protective Clothing: Fire/flame resistant and impervious clothing.[1]
Work should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes.[1] If swallowed, seek emergency medical help immediately.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Segregation and Collection:
-
Isolate all waste containing this compound, including pure substance, contaminated labware (e.g., vials, spatulas), and contaminated PPE.
-
Collect these materials in a suitable, clearly labeled, and closed container designated for hazardous chemical waste.
-
-
Licensed Waste Disposal:
-
Prohibited Disposal Methods:
-
Disposal of Contaminated Packaging:
-
Containers that held this compound can be triple-rinsed (or the equivalent).[1]
-
After thorough cleaning, the packaging may be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
-
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the affected area.
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1]
-
Avoid the formation of dust and prevent the chemical from entering drains.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal in accordance with the procedures outlined above.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment.[4] In the United States, key regulatory bodies include:
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), including the management of hazardous waste pharmaceuticals.[3][4][5] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances.[4] |
| State Regulations | Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4] |
It is imperative for all laboratory and research facilities to maintain a comprehensive waste management plan that aligns with federal, state, and local regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling Arotinolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Arotinolol Hydrochloride. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Hazard Identification and Occupational Exposure
This compound is classified as Acute toxicity - Category 3, Oral , with the hazard statement "Toxic if swallowed"[1][2]. While a specific Occupational Exposure Limit (OEL) has not been established, a risk-based approach is necessary to ensure personnel safety. An estimated Occupational Exposure Band (OEB) can be determined to guide handling procedures.
Occupational Exposure Band (OEB) Estimation:
The OEB is estimated based on the therapeutic dose of the compound. The typical therapeutic dose of this compound is 20 mg/day (10 mg, twice a day)[3][4].
| Parameter | Value | Source |
| Lowest Therapeutic Dose | 20 mg/day | [3][4] |
| Calculated Acceptable Daily Exposure (ADE) | 20 µ g/day | |
| Estimated Occupational Exposure Limit (OEL) Range | 1 - 10 µg/m³ | |
| Assigned Occupational Exposure Band (OEB) | OEB 4 | [5] |
-
Calculation Note: A safety factor of 1000 is applied to the lowest therapeutic dose to derive the ADE for a non-genotoxic compound. The OEL range is then calculated assuming a standard breathing volume of 10 m³ for an 8-hour workday.
OEB 4 indicates that the material is hazardous, and stringent measures should be in place to prevent exposure. [5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| General Laboratory Operations | - Primary Gloves: Nitrile gloves (double-gloving recommended) - Lab Coat: Disposable, solid-front, back-closing gown - Eye Protection: Tightly fitting safety goggles with side-shields[1] |
| Weighing and Dispensing (Powder) | - All PPE from General Operations - Secondary Gloves: Chemical-resistant outer gloves - Respiratory Protection: Full-face respirator with appropriate particulate filter if engineering controls are insufficient[1] - Containment: Use of a ventilated balance safety enclosure or isolator is highly recommended. |
| Solution Preparation | - All PPE from General Operations - Secondary Gloves: Chemical-resistant outer gloves - Face Protection: Face shield in addition to safety goggles. |
| Handling Contaminated Waste | - All PPE from General Operations - Secondary Gloves: Heavy-duty, chemical-resistant outer gloves. |
Detailed Experimental Protocols
Adherence to detailed protocols is essential for safe handling.
3.1. Weighing this compound Powder:
| Step | Procedure |
| 1. Preparation | Designate a specific area for handling within a certified chemical fume hood or ventilated enclosure. Assemble all necessary equipment, including a disposable weigh boat, spatula, and pre-labeled waste container. |
| 2. PPE Donning | Don the appropriate PPE as outlined in the table above, ensuring a proper fit. |
| 3. Weighing | Perform the weighing operation within the fume hood or enclosure. Use a disposable weigh boat. Minimize the creation of dust. |
| 4. Post-Weighing | Carefully transfer the weighed compound to the receiving vessel. Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container. |
| 5. Decontamination | Decontaminate all work surfaces and reusable equipment with an appropriate cleaning agent. |
| 6. PPE Doffing | Remove PPE in the reverse order it was donned to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container. |
3.2. Preparing a Solution of this compound:
| Step | Procedure |
| 1. Preparation | Work within a chemical fume hood. Have all necessary glassware, solvent, and waste containers ready. |
| 2. PPE Donning | Don the appropriate PPE, including double gloves and a face shield over safety goggles. |
| 3. Solvent Addition | Slowly add the solvent to the vessel containing the pre-weighed this compound to prevent splashing. |
| 4. Dissolution | Gently agitate the mixture to dissolve the compound. Avoid vigorous stirring that could create aerosols. |
| 5. Transfer | If necessary, carefully transfer the solution to the final container. |
| 6. Decontamination | Clean all glassware and equipment that came into contact with the compound. |
| 7. PPE Doffing | Remove and dispose of PPE as previously described. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
A clear and concise plan for the disposal of this compound and associated waste is essential to prevent contamination and ensure environmental safety.
5.1. Waste Segregation and Collection:
| Waste Type | Container |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant black hazardous waste container. |
| Contaminated Labware (disposable) | Labeled, sealed, and puncture-resistant black hazardous waste container. |
| Contaminated PPE | Labeled, sealed black hazardous waste container. |
| Solutions of this compound | Labeled, sealed, and chemically compatible black hazardous waste container for liquids. |
5.2. Disposal Procedure:
| Step | Procedure |
| 1. Segregation | Segregate this compound waste at the point of generation. Do not mix with non-hazardous waste. |
| 2. Containment | Place all waste into the appropriate, clearly labeled hazardous waste containers. |
| 3. Storage | Store waste containers in a designated, secure area away from incompatible materials. |
| 4. Disposal | Arrange for disposal through a licensed chemical destruction plant. High-temperature incineration is the recommended method. Do not discharge to sewer systems.[1] |
| 5. Container Decontamination | Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. The rinsate should be collected as hazardous waste. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill if permitted by local regulations.[1] |
Visual Workflows
The following diagrams illustrate the logical workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
